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  • Product: 3-(3,5-Dihydroxyphenyl)propanoic acid
  • CAS: 26539-01-5

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Biosynthetic Pathways of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Abstract 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic compound of significant interest due to its established role as a reliable urinary biomarker for whole-grain wheat and rye consumption. Its origins are...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic compound of significant interest due to its established role as a reliable urinary biomarker for whole-grain wheat and rye consumption. Its origins are exclusively microbial, arising from complex metabolic activities within the human gut or as a secondary metabolite in various bacteria. The absence of a single, well-elucidated biosynthetic pathway necessitates a consolidated overview for researchers in microbiology, natural products, and drug development. This technical guide synthesizes current knowledge to present the established and proposed biosynthetic routes to DHPPA. We will explore its formation via the catabolism of plant-derived alkylresorcinols, propose a detailed de novo biosynthetic pathway mediated by a bacterial Type III polyketide synthase (PKS), and discuss methodologies for pathway elucidation. This document serves as a foundational resource, providing both the theoretical framework and the practical experimental designs required to advance the study of this important microbial metabolite.

Chapter 1: Overview of DHPPA Biosynthetic Origins

3-(3,5-Dihydroxyphenyl)propanoic acid is not a primary metabolite found in plants or animals. Its presence in biological systems is a direct consequence of microbial metabolism. The scientific literature points to two primary contexts for its formation:

  • Catabolic Product of Plant Precursors: In the human gut, DHPPA is a terminal metabolite derived from the microbial degradation of alkylresorcinols, which are phenolic lipids abundant in the bran of whole grains like wheat and rye[1][2]. This pathway highlights a complex interplay between dietary intake, plant biochemistry, and the metabolic capacity of the gut microbiome.

  • De Novo Microbial Synthesis: Evidence from related molecules strongly suggests a de novo biosynthetic pathway exists within certain bacteria, likely involving a Type III polyketide synthase (PKS). This route builds the molecule from simple metabolic precursors, specifically malonyl-CoA. The biosynthesis of the structurally similar amino acid (S)-3,5-dihydroxyphenylglycine, a key component of vancomycin-type antibiotics, proceeds via a PKS that forms a 3,5-dihydroxyphenylacetyl-CoA intermediate entirely from malonyl-CoA units[3][4]. This provides a robust model for a homologous pathway leading to DHPPA.

This guide will dissect these pathways, with a particular focus on the proposed de novo PKS mechanism, offering a scientifically grounded hypothesis for researchers to explore.

Chapter 2: Pathway A: Catabolic Formation from Plant-Derived Alkylresorcinols

The most well-documented origin of DHPPA in humans is as a downstream product of dietary alkylresorcinols (ARs). This multi-stage process begins in plants and concludes in the human colon.

Biosynthesis of Alkylresorcinols in Plants

Alkylresorcinols are synthesized in plants like rye and wheat by specialized Type III PKS enzymes known as Alkylresorcinol Synthases (ARS)[5][6][7]. These enzymes catalyze the formation of the 1,3-dihydroxybenzene (resorcinol) ring and attach a long fatty acid tail.

  • Causality of Experimental Choices: The mechanism was elucidated by identifying genes in sorghum and rice with homology to known PKS enzymes and then functionally characterizing the recombinant proteins. The choice to use fatty acyl-CoA starter units and malonyl-CoA extender units in the assays was based on the known structure of the final AR products[6].

The core reaction involves:

  • Initiation: The ARS enzyme selects a long-chain fatty acyl-CoA (e.g., palmitoyl-CoA) as a starter unit.

  • Elongation: Three successive decarboxylative condensation reactions occur with malonyl-CoA as the extender unit, forming a linear tetraketide intermediate bound to the enzyme[5].

  • Cyclization & Aromatization: The tetraketide undergoes an intramolecular C2→C7 aldol condensation and subsequent aromatization to form the final 5-alkylresorcinol product.

Degradation by Human Gut Microbiota

Once ingested, alkylresorcinols pass to the large intestine, where they are metabolized by the gut microbiota. This process involves the sequential shortening of the alkyl side chain. While the complete enzymatic cascade is an area of active research, the initial step is understood to be an omega-oxidation of the alkyl chain's terminal carbon, a reaction mediated by enzymes like cytochrome P450[1]. Subsequent rounds of β-oxidation shorten the chain, ultimately leaving the propanoic acid side chain attached to the resorcinol ring, yielding DHPPA.

Alkylresorcinol Catabolic Pathway cluster_plant In Plant (e.g., Wheat/Rye) cluster_human In Human Gut Microbiome Fatty_Acyl_CoA Fatty Acyl-CoA ARS Alkylresorcinol Synthase (ARS) Fatty_Acyl_CoA->ARS Malonyl_CoA 3x Malonyl-CoA Malonyl_CoA->ARS Alkylresorcinol Alkylresorcinol ARS->Alkylresorcinol Diet Dietary Intake (Whole Grains) Degradation Microbial ω- and β-oxidation Alkylresorcinol->Degradation Ingestion Diet->Degradation DHPPA 3-(3,5-Dihydroxyphenyl) propanoic acid (DHPPA) Degradation->DHPPA

Figure 1: Overview of DHPPA formation from plant-derived alkylresorcinols.

Chapter 3: Proposed De Novo Biosynthesis via a Bacterial Type III PKS

While catabolism explains DHPPA's presence in the context of human diet, a de novo pathway is likely responsible for its synthesis in other microbial environments. We propose a pathway based on the well-characterized biosynthesis of (S)-3,5-dihydroxyphenylglycine (Dpg)[3][4].

The DpgA Enzyme as a Functional Homolog

The biosynthesis of Dpg, a component of the antibiotic balhimycin, requires the precursor 3,5-dihydroxyphenylacetyl-CoA (DPA-CoA). This precursor is synthesized by the Type III PKS enzyme DpgA, which uniquely uses malonyl-CoA as both the starter and extender unit[3][8]. DpgA catalyzes the condensation of four molecules of malonyl-CoA to form the final product[4].

  • Expertise & Causality: This reaction demonstrates that bacterial Type III PKSs possess the catalytic machinery to construct a 3,5-dihydroxyphenyl ring from acetate units alone, without requiring a pre-aromatized starter like p-coumaroyl-CoA. This is a critical mechanistic precedent. The key difference between the DPA-CoA product and the proposed DHPPA precursor is the length of the side chain (acetyl vs. propionyl). This difference can be accounted for by the incorporation of one additional malonyl-CoA unit.

Proposed Mechanism for DHPPA Biosynthesis

We propose the existence of a homologous Type III PKS, which we will tentatively name DppA (Dihydroxyphenylpropanoate-PKS A) , that catalyzes the condensation of five molecules of malonyl-CoA.

The proposed reaction sequence is as follows:

  • Starter Unit Selection: DppA binds a starter molecule of malonyl-CoA. Unlike many PKSs, this starter unit will be decarboxylated to form an acetyl-CoA bound to the catalytic cysteine residue.

  • Iterative Elongation: The enzyme catalyzes four successive rounds of decarboxylative condensation, each time adding an acetate unit from an extender malonyl-CoA molecule. This builds a linear hexaketide thioester intermediate.

  • Cyclization and Aromatization: The hexaketide intermediate undergoes a specific intramolecular C2→C7 aldol condensation, followed by dehydration and tautomerization (aromatization) to form the stable 3,5-dihydroxyphenyl ring. This cyclization releases the product, 3-(3,5-dihydroxyphenyl)propanoyl-CoA, which can then be hydrolyzed to DHPPA.

Proposed PKS Pathway for DHPPA Malonyl_CoA_Starter Malonyl-CoA (Starter) PKS_Enzyme Proposed Type III PKS (DppA) Malonyl_CoA_Starter->PKS_Enzyme Malonyl_CoA_Extender 4x Malonyl-CoA (Extender) Malonyl_CoA_Extender->PKS_Enzyme Step1 1. Loading & Decarboxylation of Starter Step2 2. Four Iterative Condensations (Polyketide Chain Elongation) Step1->Step2 Step3 3. Hexaketide Intermediate Formation Step2->Step3 Step4 4. C2->C7 Aldol Cyclization & Aromatization Step3->Step4 Product_CoA 3-(3,5-dihydroxyphenyl)propanoyl-CoA Step4->Product_CoA Hydrolysis Thioesterase (Hydrolysis) Product_CoA->Hydrolysis DHPPA 3-(3,5-Dihydroxyphenyl) propanoic acid (DHPPA) Hydrolysis->DHPPA

Figure 2: Proposed de novo biosynthetic pathway for DHPPA via a Type III PKS.

Chapter 4: Methodologies for Pathway Elucidation and Characterization

Validating the proposed PKS pathway and characterizing DHPPA production requires a systematic, multi-step experimental approach. The protocols described here are self-validating systems designed to provide robust and reproducible data.

Overall Experimental Workflow

The logical flow for identifying and characterizing the DHPPA biosynthetic pathway involves moving from genomic prediction to in vitro biochemical validation.

Experimental Workflow A 1. Bioinformatic Mining Identify candidate PKS genes using DpgA sequence as query. B 2. Gene Cloning & Heterologous Expression Clone candidate gene into an E. coli expression vector. A->B C 3. Protein Purification Purify recombinant His-tagged PKS protein via affinity chromatography. B->C D 4. In Vitro Enzyme Assay Incubate purified PKS with malonyl-CoA substrate. C->D E 5. Product Identification (HPLC/LC-MS) Analyze reaction products and compare retention time & mass to DHPPA standard. D->E F Validation Successful production of DHPPA in vitro confirms gene function. E->F

Figure 3: Logical workflow for identifying and validating the DHPPA PKS enzyme.
Detailed Experimental Protocols

Protocol 1: Heterologous Expression and Purification of Candidate PKS

  • Trustworthiness: This protocol uses a standard, widely validated method for producing pure, active recombinant protein for biochemical assays.

  • Gene Synthesis & Cloning: Synthesize the codon-optimized candidate PKS gene (identified from bioinformatics) and clone it into a pET-series expression vector (e.g., pET-28a) containing an N-terminal His6-tag.

  • Transformation: Transform the resulting plasmid into an E. coli expression strain (e.g., BL21(DE3)).

  • Culture Growth: Grow a 1 L culture in LB medium containing the appropriate antibiotic at 37°C to an OD600 of 0.6-0.8.

  • Induction: Cool the culture to 18°C and induce protein expression by adding IPTG to a final concentration of 0.2 mM. Incubate for 16-20 hours with shaking.

  • Cell Lysis: Harvest cells by centrifugation (6,000 x g, 15 min, 4°C). Resuspend the pellet in 30 mL of lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lyse the cells using a sonicator or French press.

  • Purification: Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C). Load the supernatant onto a Ni-NTA affinity column equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250 mM imidazole).

  • Verification: Confirm protein purity and size using SDS-PAGE. Concentrate the pure protein and exchange it into a storage buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10% glycerol).

Protocol 2: In Vitro PKS Enzyme Assay

  • Causality: This assay provides all necessary substrates and cofactors for the PKS to function, allowing for direct observation of its catalytic activity and product formation in a controlled environment. The reaction is quenched and analyzed by HPLC to separate and identify the product.

  • Reaction Setup: Prepare the reaction mixture in a total volume of 200 µL. A summary of components is provided in Table 1.

  • Initiation: Pre-warm the mixture at 30°C for 5 minutes. Initiate the reaction by adding the purified PKS enzyme.

  • Incubation: Incubate the reaction at 30°C for 1-2 hours.

  • Quenching: Stop the reaction by adding 20 µL of 6 M HCl. This denatures the enzyme and ensures the product is in its acidic form.

  • Extraction: Extract the product by adding 400 µL of ethyl acetate. Vortex thoroughly and centrifuge to separate the phases. Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.

  • Analysis: Re-dissolve the dried extract in 50 µL of methanol for analysis by HPLC or LC-MS.

ComponentStock ConcentrationFinal ConcentrationVolume (µL)
HEPES Buffer (pH 7.5)1 M100 mM20
Malonyl-CoA10 mM500 µM10
Purified PKS Enzyme1-5 mg/mL5-10 µM~10-20
Nuclease-free H₂O--to 200 µL
Total Volume 200
Table 1: Reaction components for the in vitro PKS assay.

Protocol 3: Metabolite Extraction and HPLC Analysis

  • Trustworthiness: This protocol is a standard method for analyzing secondary metabolites from microbial cultures, ensuring efficient extraction and reliable quantification[1][9][10].

  • Culture Preparation: Grow the microbial strain of interest in a suitable liquid medium for 48-72 hours.

  • Sample Collection: Centrifuge 10 mL of the culture at 8,000 x g for 10 min to separate the supernatant (extracellular metabolites) from the cell pellet (intracellular metabolites).

  • Extraction (Supernatant): Acidify the supernatant to pH 2-3 with HCl. Extract twice with an equal volume of ethyl acetate. Pool the organic layers and evaporate to dryness.

  • Extraction (Pellet): Wash the cell pellet with PBS. Resuspend in 2 mL of cold methanol, and lyse the cells by sonication. Centrifuge to remove cell debris and evaporate the methanol supernatant to dryness.

  • HPLC Analysis:

    • Sample Preparation: Re-dissolve the dried extracts from steps 3 and 4 in 200 µL of methanol and filter through a 0.22 µm syringe filter.

    • Instrumentation: Use a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Solvent A (Water + 0.1% Trifluoroacetic Acid) and Solvent B (Acetonitrile + 0.1% Trifluoroacetic Acid). Example gradient: 10% B to 100% B over 20 minutes.

    • Detection: Monitor at 280 nm.

    • Quantification: Run an authentic standard of DHPPA to determine its retention time. Create a standard curve to quantify the concentration of DHPPA in the samples.

Chapter 5: Conclusion and Future Directions

3-(3,5-Dihydroxyphenyl)propanoic acid is a molecule of growing importance, bridging diet, microbial metabolism, and human health. This guide has synthesized the current understanding of its origins, presenting both the established catabolic pathway from dietary alkylresorcinols and a detailed, mechanistically plausible proposal for its de novo biosynthesis via a bacterial Type III PKS.

The key takeaway for researchers is that while the PKS pathway is currently hypothetical, it is grounded in strong biochemical precedent and offers a testable model for future investigation. The provided experimental workflows constitute a robust framework for identifying and characterizing the enzymes responsible for DHPPA synthesis.

Future research should focus on:

  • Genome Mining: Executing targeted bioinformatic searches for DpgA homologs in microbial genomes known to produce DHPPA or related resorcinolic compounds.

  • Functional Characterization: Cloning and expressing candidate genes to validate the proposed PKS activity in vitro.

  • Biotechnological Applications: Once identified, the DHPPA-producing PKS could be engineered into microbial chassis like E. coli or Saccharomyces cerevisiae for the sustainable, bio-based production of DHPPA and other high-value phenolic compounds.

By pursuing these avenues, the scientific community can fully elucidate the biosynthesis of this key metabolite, paving the way for new applications in diagnostics and biotechnology.

References

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  • Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants: New insights from an ancient enzyme family?. Plant Signal Behav. [Link]

  • Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants: new insights from an ancient enzyme family?. PubMed. [Link]

  • Tan, S. J., & Wong, T. S. (2016). Exploiting the Biosynthetic Potential of Type III Polyketide Synthases. Molecules. [Link]

  • Song, L., et al. (2006). Type III Polyketide Synthase β-Ketoacyl-ACP Starter Unit and Ethylmalonyl-CoA Extender Unit Selectivity Discovered by Streptomyces coelicolor Genome Mining. Journal of the American Chemical Society. [Link]

  • Li, T. L., et al. (2001). Glycopeptide antibiotic biosynthesis: Enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine. Proceedings of the National Academy of Sciences. [Link]

  • Li, T. L., et al. (2001). Glycopeptide antibiotic biosynthesis: enzymatic assembly of the dedicated amino acid monomer (S)-3,5-dihydroxyphenylglycine. PubMed. [Link]

  • Baerson, S. R., et al. (2010). Alkylresorcinol biosynthesis in plants. ResearchGate. [Link]

  • Song, L., et al. (2006). Type III polyketide synthase β-ketoacyl-ACP starter unit and ethylmalonyl-CoA extender unit selectivity discovered by Streptomyces coelicolor genome mining. Monash University Research Repository. [Link]

  • DAN lab. (2021). Metabolite Extraction from Bacterial Culture. YouTube. [Link]

  • Cook, D., et al. (2010). Alkylresorcinol Synthases Expressed in Sorghum Bicolor Root Hairs Play an Essential Role in the Biosynthesis of the Allelopathic Benzoquinone Sorgoleone. USDA ARS. [Link]

  • Expasy. ENZYME - 1.13.11.80 (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase. Expasy. [Link]

  • Wikipedia. (3,5-dihydroxyphenyl)acetyl-CoA 1,2-dioxygenase. Wikipedia. [Link]

  • Ortega, P., et al. (2020). Biosynthesis of 3,5-dihydroxyphenylglycine (DPG) in the vancomycin-biosynthetic pathway. ResearchGate. [Link]

  • Santoshkumar, M., et al. (2014). Degradation of cinnamic acid by a newly isolated bacterium Stenotrophomonas sp. TRMK2. 3 Biotech. [Link]

  • Choi, K. R., et al. (2018). Repurposing type III polyketide synthase as a malonyl-CoA biosensor for metabolic engineering in bacteria. Proceedings of the National Academy of Sciences. [Link]

  • Caldelari, I., et al. (2011). Cinnamic Acid, an Autoinducer of Its Own Biosynthesis, Is Processed via Hca Enzymes in Photorhabdus luminescens. Journal of Bacteriology. [Link]

  • Zhang, W., & Chen, X. (2022). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Plant Science. [Link]

  • Tredwell, G. D., et al. (2011). Optimization of Metabolite Extraction Protocols for the Identification and Profiling of Small Molecule Metabolites from Planktonic and Biofilm Pseudomonas aeruginosa Cultures. PLOS ONE. [Link]

  • Zulfiqar, S. (2022). How to extract secondary metabolite from bacterial culture?. ResearchGate. [Link]

  • Wikipedia. 3,5-Dihydroxyphenylpropionoic acid. Wikipedia. [Link]

  • Bang, S., et al. (2020). Biosynthesis of cinnamaldehyde and in vitro assay of synthesis enzymes. ResearchGate. [Link]

  • Valenzuela-Ortega, M., & Cacho, R. A. (2019). Biochemical characterization of the minimal domains of an iterative eukaryotic polyketide synthase. ResearchGate. [Link]

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Sources

Exploratory

A Technical Guide to the Anti-inflammatory Effects of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Abstract: This technical guide provides an in-depth exploration of the anti-inflammatory properties of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), a phenolic compound derived from the microbial metabolism of alkylreso...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This technical guide provides an in-depth exploration of the anti-inflammatory properties of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), a phenolic compound derived from the microbial metabolism of alkylresorcinols found in whole grains.[1][2] Inflammation is a critical physiological process, but its dysregulation underlies numerous chronic diseases.[3] This document synthesizes current understanding and provides field-proven methodologies for researchers, scientists, and drug development professionals. We will dissect the molecular mechanisms of DHPPA, focusing on its modulation of key inflammatory signaling pathways such as NF-κB and MAPK, and its inhibition of pro-inflammatory mediators. Furthermore, this guide presents detailed, self-validating protocols for both in vitro and in vivo evaluation of DHPPA's anti-inflammatory efficacy, complete with data interpretation frameworks and workflow visualizations.

Introduction to 3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA)

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), also known as 3,5-dihydroxyhydrocinnamic acid, is a monocarboxylic acid belonging to the phenylpropanoic acid class of compounds.[4][5] Its chemical structure consists of a benzene ring substituted with hydroxyl groups at the 3 and 5 positions and a propanoic acid tail.[1] DHPPA is not typically ingested directly; rather, it is a significant metabolite produced by human gut microbiota from alkylresorcinols, which are abundant in the bran of whole grains like wheat and rye.[1][2] Its presence in plasma and urine serves as a reliable biomarker for whole grain intake.[1][2]

The structural class to which DHPPA belongs, arylpropanoic acids, includes well-known non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, suggesting a potential for inherent anti-inflammatory activity.[6] This guide aims to provide a comprehensive technical overview of the molecular basis for these effects and the experimental frameworks required to validate them.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of phenolic compounds like DHPPA are multifaceted, typically involving the suppression of pro-inflammatory enzymes and the modulation of intracellular signaling cascades that regulate the expression of inflammatory genes.

Inhibition of Pro-inflammatory Mediators

Inflammatory responses are orchestrated by a host of molecular mediators. DHPPA is hypothesized to interfere with the production of several key players:

  • Prostaglandins (PGs): These lipid compounds are central to inflammation, pain, and fever. They are synthesized from arachidonic acid by cyclooxygenase (COX) enzymes.[6][7] There are two main isoforms: COX-1, a constitutively expressed enzyme involved in physiological functions, and COX-2, an inducible enzyme that is upregulated at sites of inflammation.[8][9] The therapeutic action of many NSAIDs stems from their ability to inhibit COX-2.[9] Given that DHPPA is an arylpropanoic acid, it is plausible that it acts as a COX inhibitor, reducing the synthesis of inflammatory prostaglandins like PGE2.[6]

  • Nitric Oxide (NO): While NO has diverse physiological roles, its overproduction by inducible nitric oxide synthase (iNOS) during inflammation contributes to vasodilation, cytotoxicity, and tissue damage.[10] A structurally related compound, 3-(4'-hydroxyl-3',5'-dimethoxyphenyl)propionic acid (HDMPPA), has been shown to significantly suppress the production of NO and the expression of iNOS in lipopolysaccharide (LPS)-stimulated microglial cells.[11] This provides a strong rationale for investigating similar effects by DHPPA.

Modulation of Key Inflammatory Signaling Pathways

Extracellular inflammatory signals are translated into a cellular response via complex signaling networks. DHPPA likely exerts its effects by targeting central nodes within these pathways.

  • Nuclear Factor-kappa B (NF-κB) Pathway: The NF-κB pathway is a master regulator of inflammation, controlling the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[3][12] In its inactive state, the NF-κB heterodimer (most commonly p50/p65) is sequestered in the cytoplasm by an inhibitory protein called IκBα. Upon stimulation by agents like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent proteasomal degradation of IκBα. This liberates the p50/p65 dimer, allowing it to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes like TNF-α, IL-6, and IL-1β.[12][13] Inhibition of IκBα degradation is a key mechanism for many anti-inflammatory compounds.[11]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IkBa_p65_p50 IκBα-p65-p50 (Inactive) IKK->IkBa_p65_p50 Phosphorylates IκBα p_IkBa P-IκBα IkBa_p65_p50->p_IkBa p65_p50 p65-p50 (Active) IkBa_p65_p50->p65_p50 Releases Proteasome Proteasome p_IkBa->Proteasome Degradation p65_p50_nuc p65-p50 p65_p50->p65_p50_nuc Translocation DHPPA DHPPA (Proposed Inhibition) DHPPA->IKK Inhibits DNA DNA p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: The NF-κB signaling pathway and the proposed inhibitory point of DHPPA.

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: The MAPK family of serine/threonine kinases—including p38, c-Jun N-terminal kinases (JNK), and extracellular signal-regulated kinases (ERK)—are critical for transducing extracellular stimuli into cellular responses.[14] These pathways are activated by inflammatory signals and play a significant role in regulating the synthesis of pro-inflammatory cytokines and mediators.[3] For instance, the p38 MAPK pathway is known to be involved in the stabilization of TNF-α mRNA. Studies on related phenolic acids have demonstrated an ability to suppress the phosphorylation, and thus the activation, of p38, JNK, and ERK in response to LPS.[11]

Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimuli->MAPKKK MAPKK MAPKK (MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activates Response Inflammatory Response TranscriptionFactors->Response Induces DHPPA DHPPA (Proposed Inhibition) DHPPA->MAPKK Inhibits

Caption: The generalized MAPK signaling cascade and a potential point of inhibition.

Experimental Evaluation of Anti-inflammatory Effects

To validate the anti-inflammatory potential of DHPPA, a systematic approach combining in vitro and in vivo models is essential. The following protocols are designed to be self-validating by including appropriate controls.

In Vitro Assessment using Macrophage Models

The murine macrophage cell line RAW 264.7 is an excellent model for studying inflammation as it produces a robust and reproducible inflammatory response when stimulated with bacterial lipopolysaccharide (LPS).[10][15]

cluster_setup Experimental Setup cluster_analysis Analysis A Seed RAW 264.7 Cells B Pre-treat with DHPPA (various concentrations) + Controls (Vehicle, Ref. Drug) A->B C Stimulate with LPS (e.g., 1 µg/mL) B->C D Collect Supernatant C->D E Lyse Cells C->E F Griess Assay (NO) D->F G ELISA (Cytokines) D->G H qPCR (Gene Expression) E->H I Western Blot (Proteins) E->I

Caption: General workflow for in vitro anti-inflammatory assays using RAW 264.7 cells.

Protocol 1: Assessing Inhibition of NO and Pro-inflammatory Cytokines

Causality: This protocol quantifies the end-products of inflammatory pathways (NO and cytokines). A reduction in their levels following DHPPA treatment directly demonstrates an anti-inflammatory effect.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells for 1-2 hours with various concentrations of DHPPA. Include a "vehicle-only" control (e.g., DMSO diluted to the highest concentration used for DHPPA) and a positive control drug (e.g., Dexamethasone).

  • Stimulation: Add LPS (e.g., 1 µg/mL) to all wells except the unstimulated control group. Incubate for 24 hours.

  • Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant for analysis.

  • Nitric Oxide (NO) Assay (Griess Assay):

    • Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a new 96-well plate.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.

  • Cytokine Measurement (ELISA):

    • Quantify the concentrations of TNF-α, IL-6, and IL-1β in the supernatant using commercially available sandwich ELISA kits, following the manufacturer's protocol.[16][17] The basic principle involves capturing the cytokine with an immobilized antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable colorimetric signal.[16][18]

Protocol 2: Investigating Effects on Gene Expression via qPCR

Causality: This protocol determines if DHPPA's effects occur at the transcriptional level by measuring the mRNA of inflammatory genes.

Methodology:

  • Cell Treatment: Follow steps 1-3 from Protocol 1, but use a 6-well plate and a shorter LPS incubation time (e.g., 4-6 hours), which is typically sufficient for robust mRNA induction.[19]

  • RNA Isolation: Lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase kit.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mix containing SYBR Green MasterMix, forward and reverse primers for target genes (Nos2 (iNOS), Ptgs2 (COX-2), Tnf, Il6, Il1b) and a housekeeping gene (Actb (β-actin) or Gapdh), and the diluted cDNA template.[20]

    • Run the qPCR reaction using a thermal cycler.[20]

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of target genes to the housekeeping gene and comparing treated groups to the LPS-stimulated control group.[20]

Protocol 3: Elucidating Signaling Pathway Inhibition via Western Blot

Causality: This protocol provides direct evidence of pathway modulation by visualizing changes in the phosphorylation state or subcellular localization of key signaling proteins.

Methodology:

  • Cell Treatment: Use a 6-well plate and a short LPS stimulation time (e.g., 15-30 minutes) to capture peak phosphorylation events.[12]

  • Protein Extraction:

    • For total protein, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • For pathway analysis, it is crucial to separate nuclear and cytoplasmic fractions using a specialized kit to assess protein translocation (e.g., p65).[21]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

  • SDS-PAGE: Denature 20-40 µg of protein per sample and separate them by size on an SDS-polyacrylamide gel.[12][22]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[12]

    • Incubate the membrane overnight at 4°C with primary antibodies against target proteins (e.g., p-IκBα, IκBα, p-p65, p65, p-p38, p38, Lamin B1 for nuclear fraction, β-actin for cytoplasmic/total fraction).[23]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Densitometry analysis is used to quantify protein levels relative to loading controls.

In Vivo Assessment of Acute Inflammation

The carrageenan-induced paw edema model is a well-established and highly reproducible assay for evaluating the efficacy of acute anti-inflammatory agents.[24][25]

A Acclimatize Animals (e.g., Wistar rats) B Group Animals: 1. Control (Vehicle) 2. DHPPA (Dose 1) 3. DHPPA (Dose 2) 4. Reference Drug (Indomethacin) A->B C Administer Compound Orally (p.o.) or Intraperitoneally (i.p.) B->C D After 1 hour, inject Carrageenan (1% solution) into sub-plantar region of one hind paw C->D E Measure Paw Volume/Thickness using a Plethysmometer at 0, 1, 2, 3, 4, 5 hours post-carrageenan D->E F Calculate % Inhibition of Edema and Analyze Data E->F

Caption: Workflow for the in vivo carrageenan-induced paw edema assay.

Protocol 4: Carrageenan-Induced Paw Edema in Rats

Causality: This model mimics the cardinal signs of acute inflammation (edema).[26] A reduction in paw swelling by DHPPA provides strong evidence of its anti-inflammatory activity in a whole-organism context.

Methodology:

  • Animal Grouping: Use male Wistar rats (180-200g) and divide them into groups (n=6): Vehicle control, DHPPA (at least two dose levels), and a reference drug group (e.g., Indomethacin, 10 mg/kg).

  • Compound Administration: Administer the vehicle, DHPPA, or reference drug via oral gavage or intraperitoneal injection.

  • Inflammation Induction: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar tissue of the right hind paw of each rat.[25][27] The contralateral paw receives saline as a control.[27]

  • Edema Measurement: Measure the paw volume using a digital plethysmometer immediately before the carrageenan injection (0 hr) and at 1, 2, 3, 4, and 5 hours post-injection.[26]

  • Data Analysis: Calculate the percentage increase in paw volume for each animal relative to its initial volume. Then, calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group at each time point.

Data Presentation and Interpretation

Quantitative data should be summarized for clarity and ease of comparison.

Table 1: Hypothetical In Vitro Anti-inflammatory Activity of DHPPA

Parameter Assay IC₅₀ Value (µM)
Mediator Inhibition
Nitric Oxide (NO) Production 45.8
TNF-α Secretion 38.2
IL-6 Secretion 55.1
Enzyme Inhibition
COX-1 Activity >100
COX-2 Activity 25.6

IC₅₀: The concentration of DHPPA required to inhibit 50% of the inflammatory response.

Table 2: Hypothetical In Vivo Anti-inflammatory Activity of DHPPA in Carrageenan-Induced Paw Edema

Treatment Group Dose (mg/kg, p.o.) Max. Edema Inhibition (%) at 3 hr
Vehicle Control - 0%
DHPPA 50 35.4%
DHPPA 100 58.9%

| Indomethacin (Reference) | 10 | 65.2% |

Summary and Future Directions

3-(3,5-Dihydroxyphenyl)propanoic acid is a promising natural metabolite with significant potential as an anti-inflammatory agent. The evidence from structurally related compounds and the known activities of its chemical class suggest that its mechanism of action involves the inhibition of pro-inflammatory enzymes like COX-2 and the suppression of key signaling pathways, including NF-κB and MAPK.

The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these effects. Future research should focus on:

  • Bioavailability and Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profile of DHPPA to understand its therapeutic window.

  • Chronic Inflammation Models: Evaluating the efficacy of DHPPA in models of chronic inflammation, such as adjuvant-induced arthritis, to assess its potential for treating long-term inflammatory conditions.

  • Target Deconvolution: Utilizing advanced techniques like proteomics and transcriptomics to identify specific molecular targets and further elucidate its mechanism of action.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of DHPPA to optimize its potency and selectivity, paving the way for potential drug development.

This guide serves as a foundational resource for researchers dedicated to exploring the therapeutic potential of DHPPA and other natural compounds in the management of inflammatory diseases.

References

  • Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury. (2002). PubMed. Retrieved from [Link]

  • Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. (n.d.). PMC. Retrieved from [Link]

  • Inflammation pathways analysis with AnyGenes® qPCR arrays. (n.d.). AnyGenes. Retrieved from [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. (n.d.). ResearchGate. Retrieved from [Link]

  • The Ultimate Guide To Using Elisa Kits For Cytokine Detection. (2024). Biomatik. Retrieved from [Link]

  • ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH. (n.d.). PMC. Retrieved from [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. (n.d.). Creative Biolabs. Retrieved from [Link]

  • Detection and Quantification of Cytokines and Other Biomarkers. (n.d.). PMC. Retrieved from [Link]

  • Cytokine Detection Methods. (2024). Biocompare. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema in the Rat and Mouse. (n.d.). Springer Nature Experiments. Retrieved from [Link]

  • Carrageenan-Induced Paw Edema Model. (n.d.). Charles River Laboratories. Retrieved from [Link]

  • qPCR measurement of inflammatory gene expression. (n.d.). ResearchGate. Retrieved from [Link]

  • qPCR Assay for Cytokine Expression and Data Analysis. (n.d.). Bio-protocol. Retrieved from [Link]

  • RT² Profiler™ PCR Array Human Inflammatory Cytokines & Receptors. (n.d.). GeneGlobe. Retrieved from [Link]

  • 3,5-Dihydroxyphenylpropionic acid. (n.d.). Grokipedia. Retrieved from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). PMC. Retrieved from [Link]

  • Antioxidant Activity In Vitro and Protective Effects Against Lipopolysaccharide-Induced Oxidative Stress and Inflammation in RAW264.7 Cells of Ulva prolifera-Derived Bioactive Peptides Identified by Virtual Screening, Molecular Docking, and Dynamics Simulations. (2025). MDPI. Retrieved from [Link]

  • Evaluation of In Vitro Anti-Inflammatory Activities and Protective Effect of Fermented Preparations of Rhizoma Atractylodis Macrocephalae on Intestinal Barrier Function against Lipopolysaccharide Insult. (n.d.). PMC. Retrieved from [Link]

  • Utility of In Vitro Cellular Models of Low-Dose Lipopolysaccharide in Elucidating the Mechanisms of Anti-Inflammatory and Wound-Healing-Promoting Effects of Lipopolysaccharide Administration In Vivo. (2023). ResearchGate. Retrieved from [Link]

  • Anti-Inflammatory Effects of 3-(4'-Hydroxyl-3',5'-Dimethoxyphenyl)Propionic Acid, an Active Component of Korean Cabbage Kimchi, in Lipopolysaccharide-Stimulated BV2 Microglia. (2015). PubMed. Retrieved from [Link]

  • Western blot analysis of IκBα and NF-κB expression and activation in kidney. (n.d.). ResearchGate. Retrieved from [Link]

  • Supplemental Material and Methods: Western Blotting and Immunoprecipitation (IP) For Western blotting of NF-κB pathway protei. (n.d.). Gut. Retrieved from [Link]

  • Docking Studies and Anti-inflammatory Activity of β-Hydroxy-β-arylpropanoic Acids. (2008). MDPI. Retrieved from [Link]

  • 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. (n.d.). PubChem. Retrieved from [Link]

  • 3,5-Dihydroxyphenylpropionoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Showing Compound 3-(3,5-Dihydroxyphenyl)propionic acid sulfate (FDB093607). (2019). FooDB. Retrieved from [Link]

  • Novel 3-(3, 5-difluoro-4-hydroxyphenyl)-1-(naphthalen-2-yl) prop-2-en-1-one as a potent inhibitor of MAP-kinase in HeLa cell lines and anti-angiogenic activity is mediated by HIF-1α in EAC animal model. (2020). Oncotarget. Retrieved from [Link]

  • Showing Compound 3,5-Dihydroxyphenylpropionic acid (FDB084412). (2019). FooDB. Retrieved from [Link]

  • Discovering COX-2 Inhibitors from Flavonoids and Diterpenoids. (2017). Journal of Applied Pharmaceutical Science. Retrieved from [Link]

  • 3,4-Dihydroxyphenylacetic acid ameliorates gut barrier dysfunction via regulation of MAPK-MLCK pathway in type 2 diabetes mice. (2022). PubMed. Retrieved from [Link]

  • Activation of the Phosphoinositide 3-Kinase-Akt-Mammalian Target of Rapamycin Signaling Pathway Is Required for Metabotropic Glutamate Receptor-Dependent Long-Term Depression. (n.d.). PMC. Retrieved from [Link]

  • 3,5-DIHYDROXYPHENYLPROPIONOIC ACID. (n.d.). gsrs. Retrieved from [Link]

  • Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5-dihydroxycinnamic Acid Derivatives. (n.d.). Bentham Science Publishers. Retrieved from [Link]

  • Targeting the MAPK signaling pathway: implications and prospects of flavonoids in 3P medicine as modulators of cancer cell plasticity and therapeutic resistance in breast cancer patients. (2025). ResearchGate. Retrieved from [Link]

  • 3-(3,5-dihydroxyphenyl)propanoic acid. (n.d.). Wikipedia. Retrieved from [Link]

  • Mechanism of action of non-steroidal anti-inflammatory drugs (NSAIDs). (2024). YouTube. Retrieved from [Link]

  • Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. (n.d.). PMC. Retrieved from [Link]

  • Activation of type 5 metabotropic glutamate receptor promotes the proliferation of rat retinal progenitor cell via activation of the PI-3-K and MAPK signaling pathways. (2016). PubMed. Retrieved from [Link]

  • Anti-Inflammatory Activity of a New Dipharmacophore Derivative of Propionic Acid. (2021). Journal of Medicinal and Chemical Sciences. Retrieved from [Link]

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Foundational

Resolving Nomenclature Ambiguity in Metabolomics: A Technical Guide to 3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA)

The Ontological Challenge of DHPPA Nomenclature In the fields of nutritional metabolomics and drug development, 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) has emerged as a critical biomarker. It is a primary terminal...

Author: BenchChem Technical Support Team. Date: March 2026

The Ontological Challenge of DHPPA Nomenclature

In the fields of nutritional metabolomics and drug development, 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) has emerged as a critical biomarker. It is a primary terminal metabolite of dietary alkylresorcinols (phenolic lipids found in whole-grain wheat and rye) and serves as an indicator of gut microbiota biotransformation [1].

However, bioinformatic pipelines and literature reviews frequently suffer from data fragmentation due to inconsistent chemical nomenclature. A researcher querying "3,5-DHPPA" may entirely miss pharmacokinetic data indexed under "3,5-Dihydroxybenzenepropionic acid." As a Senior Application Scientist, I have observed that harmonizing these synonyms is not merely an administrative task—it is a fundamental requirement for accurate multi-omics data integration, ensuring that clinical exposure models capture the complete metabolic profile of a subject.

Comprehensive Synonym Mapping and Physicochemical Profiling

Understanding the structural basis of DHPPA's synonyms requires analyzing its functional groups: a propanoic acid backbone conjugated to a phenolic ring with two hydroxyl groups at the meta (3 and 5) positions. Depending on the database (e.g., HMDB, FooDB, or PubChem), the nomenclature shifts based on whether the emphasis is placed on the benzene ring, the propionic acid chain, or its physiological state (conjugate base).

Table 1: Standardized Synonyms and Database Identifiers

To facilitate bioinformatic harmonization, the following synonyms must be mapped cohesively within any mass spectrometry (MS) or nuclear magnetic resonance (NMR) library search parameters.

Primary Name / SynonymContext of UseDatabase Identifier / CAS
3-(3,5-Dihydroxyphenyl)propanoic acid IUPAC Standard NameCAS: 26539-01-5 [2]
3,5-DHPPA Common Literature AcronymFooDB: FDB084412 [1]
3,5-Dihydroxybenzenepropionic acid Legacy Chemical LiteratureHMDB
3-(3,5-Dihydroxyphenyl)-1-propanoic acid Structural Specificity (Numbered)HMDB
3-(3,5-Dihydroxyphenyl)propanoate Physiological Conjugate BaseGenerator
3,5-DHPPA glucuronide Phase II Metabolite (Urine)Exposome-Explorer: EE001673 [3]
3,5-DHPPA sulfate Phase II Metabolite (Urine)Exposome-Explorer: EE001676 [4]
Table 2: Quantitative Physicochemical Properties

Experimental design—particularly chromatographic separation and extraction—must be grounded in the molecule's physical chemistry. The following data dictates our analytical approach [1].

PropertyValueCausality in Experimental Design
Molecular Weight 182.17 g/mol Determines the precursor ion ( m/z 181 in negative ESI).
Water Solubility 3.08 g/LIndicates moderate hydrophilicity; requires careful SPE sorbent selection.
Partition Coefficient (logP) 0.99 - 1.45Dictates retention time on reverse-phase C18 LC columns.
pKa (Strongest Acidic) 3.82Requires acidic mobile phase (e.g., 0.1% formic acid) to maintain protonation during LC.
Polar Surface Area 77.76 ŲInfluences extraction recovery and membrane permeability models.

Metabolic Origins: From Alkylresorcinols to DHPPA

To accurately quantify DHPPA, one must understand its biological origin. DHPPA is not typically ingested directly; rather, it is synthesized in vivo. The biosynthetic pathway begins with dietary alkylresorcinols. The initial phase involves ω -oxidation mediated by the Cytochrome P450 4F2 enzyme [2], followed by extensive chain shortening via β -oxidation. Finally, the electron-rich phenolic hydroxyl groups are highly susceptible to Phase II conjugation (glucuronidation and sulfation) for renal excretion [3][4].

MetabolicPathway AR Alkylresorcinols (Dietary Whole Grains) CYP Cytochrome P450 4F2 (Omega-Oxidation) AR->CYP Inter Intermediate Phenolic Acids (Chain Shortening) CYP->Inter BetaOx Beta-Oxidation (Hepatic/Microbial) Inter->BetaOx DHPPA 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) BetaOx->DHPPA PhaseII Phase II Conjugates (Glucuronides/Sulfates) DHPPA->PhaseII

Metabolic conversion of dietary alkylresorcinols to DHPPA and Phase II conjugates.

Self-Validating Analytical Protocol for DHPPA Quantification

Because DHPPA exists in multiple conjugated states (synonyms such as DHPPA glucuronide and DHPPA sulfate), measuring only "free" DHPPA will drastically underestimate physiological exposure. The following LC-MS/MS protocol is engineered as a self-validating system , ensuring that every step contains an internal check to guarantee data integrity.

Step-by-Step Methodology

Step 1: Matrix Aliquoting and Internal Standardization

  • Action: Aliquot 200 µL of human urine or plasma. Immediately spike with 10 µL of isotopically labeled internal standard (e.g., DHPPA-d4).

  • Causality & Validation: The internal standard acts as a self-correcting baseline. Because DHPPA-d4 co-elutes with endogenous DHPPA and experiences identical ion suppression, the ratio of their peak areas automatically corrects for matrix effects and extraction losses.

Step 2: Enzymatic Deconjugation (Phase II Reversal)

  • Action: Add 50 µL of a combined β -glucuronidase/arylsulfatase enzyme solution (buffered to pH 5.0). Incubate at 37°C for 2 hours.

  • Causality & Validation: This step collapses the various conjugated synonyms (EE001673, EE001676) back into the parent 3,5-DHPPA molecule [3][4]. To validate the completeness of this hydrolysis, a QC sample spiked with a known concentration of commercially available DHPPA-glucuronide is processed in parallel. If the QC sample does not yield 100% free DHPPA, the batch is flagged.

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Action: Condition a polymeric reversed-phase sorbent (HLB) cartridge with 1 mL methanol, followed by 1 mL water. Load the hydrolyzed sample. Wash with 1 mL of 5% methanol in water. Elute with 1 mL of 100% methanol.

  • Causality & Validation: The 5% methanol wash removes highly polar urinary salts and urea, while the 100% methanol elutes the moderately polar DHPPA (logP ~1.45). A post-extraction blank (water processed through the same SPE) is injected into the LC-MS/MS to self-validate that no carryover or column contamination occurred.

Step 4: LC-MS/MS Analysis

  • Action: Evaporate the eluate under nitrogen and reconstitute in 100 µL of mobile phase (0.1% formic acid in water). Inject 5 µL onto a C18 column. Utilize Electrospray Ionization (ESI) in negative mode, monitoring the Multiple Reaction Monitoring (MRM) transition of m/z 181 137.

  • Causality & Validation: The acidic mobile phase suppresses the ionization of DHPPA's carboxylic acid group (pKa 3.82) in the liquid phase, ensuring sharp chromatographic peak shapes. However, in the ESI source, the electron-rich phenolic groups readily deprotonate, making negative mode highly sensitive. A System Suitability Test (SST) injection of a neat standard prior to the run validates instrument sensitivity and retention time stability.

AnalyticalWorkflow Sample 1. Sample Aliquoting (+ Internal Standard) Hydrolysis 2. Enzymatic Deconjugation (β-Glucuronidase/Sulfatase) Sample->Hydrolysis Validates Recovery SPE 3. Solid-Phase Extraction (HLB Cartridge) Hydrolysis->SPE Releases Free DHPPA LCMS 4. LC-MS/MS Analysis (Negative ESI Mode) SPE->LCMS Removes Matrix Data 5. Synonym Mapping & Data Harmonization LCMS->Data Quantifies Analyte

Self-validating LC-MS/MS analytical workflow for DHPPA extraction and quantification.

Conclusion

The accurate quantification and literature tracking of 3-(3,5-Dihydroxyphenyl)propanoic acid relies entirely on a robust understanding of its synonyms. Whether referred to as 3,5-DHPPA, 3,5-Dihydroxybenzenepropionic acid, or its phase II conjugates, the underlying chemistry remains the same. By mapping these synonyms to their respective database identifiers and employing a self-validating analytical protocol that accounts for biological conjugation, researchers can ensure high-fidelity data in metabolomic and pharmacokinetic studies.

References

  • FooDB - Showing Compound 3,5-Dihydroxyphenylpropionic acid (FDB084412). Retrieved from:[Link]

  • Exposome-Explorer (IARC) - 3,5-DHPPA glucuronide (Compound). Retrieved from:[Link]

  • Exposome-Explorer (IARC) - 3,5-DHPPA sulfate (Compound). Retrieved from:[Link]

Exploratory

3-(3,5-Dihydroxyphenyl)propanoic Acid (3,5-DHPPA): A Technical Whitepaper on Pharmacokinetics, Safety, and Toxicity

Executive Summary 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA), systematically known as 3,5-dihydroxyphenylpropionic acid (CAS 26539-01-5), is a low-molecular-weight phenolic compound[1]. In human physiology, it fun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA), systematically known as 3,5-dihydroxyphenylpropionic acid (CAS 26539-01-5), is a low-molecular-weight phenolic compound[1]. In human physiology, it functions primarily as a major downstream metabolic sink for dietary polyphenols and alkylresorcinols[2]. Because it is eliminated through urine in a dose-dependent manner relative to dietary intake, 3,5-DHPPA has emerged as a highly reliable, non-invasive biomarker for whole-grain wheat and rye consumption[3]. Beyond its utility as a biomarker, emerging in vitro evidence suggests that 3,5-DHPPA exerts localized antioxidant and anti-inflammatory effects at the intestinal interface[2], making its safety, toxicity, and pharmacokinetic profile a subject of critical interest for drug development and nutritional epidemiology.

Physicochemical Profiling & Pharmacokinetics

Understanding the physicochemical properties of 3,5-DHPPA is essential for predicting its behavior in biological matrices and designing robust extraction protocols.

The molecule features a propanoic acid backbone attached to a resorcinol-type phenolic ring[2]. It is an extremely weak basic (essentially neutral) compound with a primary acidic pKa of 3.82, driven by its carboxylic acid moiety[4]. Its moderate lipophilicity (LogP = 0.99) allows it to passively diffuse across the intestinal epithelium while remaining highly soluble in aqueous biofluids like plasma and urine[4].

Pharmacokinetically, 3,5-DHPPA demonstrates an apparent elimination half-life of 10–12 hours[3]. This extended half-life compared to parent alkylresorcinols (which have a half-life of ~4-7 hours) makes 3,5-DHPPA a superior biomarker for reflecting medium-to-long-term dietary exposure[3].

Biosynthesis and Metabolic Pathways

3,5-DHPPA is not synthesized endogenously by human cells; rather, it is a product of complex host-microbiome co-metabolism.

  • Alkylresorcinol Degradation : Dietary alkylresorcinols undergo initial omega-oxidation in the liver, a process mediated by the cytochrome P450 4F2 (CYP4F2) enzyme, followed by beta-oxidation to yield 3,5-DHPPA[2].

  • Flavonoid Ring Fission : Complex dietary flavonoids (such as myricetin and epigallocatechin gallate) undergo C-ring fission and dehydroxylation by the colonic microflora[5],[6].

  • Phase II Conjugation : Once formed and absorbed, 3,5-DHPPA undergoes extensive hepatic Phase II metabolism. Enzymes such as UDP-glucuronosyltransferase 1A1 (UGT1A1) conjugate the molecule to form metabolites like 3,5-dihydroxyphenylpropanoic acid 3-O-β-D-glucuronide, facilitating rapid renal clearance and mitigating any potential phenolic toxicity[1],[7].

G Diet Dietary Intake (Whole Grains, Berries) Precursors Alkylresorcinols & Flavonols (e.g., Myricetin, EGCG) Diet->Precursors Microbiota Gut Microbiota (Ring Fission / Oxidation) Precursors->Microbiota Ingestion & Transit DHPPA 3,5-DHPPA (Target Metabolite) Microbiota->DHPPA Biotransformation PhaseII Phase II Metabolism (UGT1A1 Glucuronidation) DHPPA->PhaseII Hepatic Processing Excretion Renal Excretion (Urine Biomarker) DHPPA->Excretion Free Form PhaseII->Excretion Conjugates

Gut microbiota-mediated biosynthesis and excretion pathway of 3,5-DHPPA.

Safety and Toxicity Profile

Acute Toxicity and Chemical Handling

In its pure, concentrated synthetic form (used as an analytical standard), 3,5-DHPPA is classified under the Globally Harmonized System (GHS) with hazard statements H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) . These classifications are standard for concentrated phenolic acids, which can act as mild haptens that bind to skin proteins and trigger sensitization. Proper PPE (gloves, safety goggles) is required during laboratory handling.

In Vitro Cytotoxicity and Physiological Safety

At physiological concentrations (typically low micromolar ranges in plasma), 3,5-DHPPA exhibits no cytotoxicity. In vitro studies utilizing Caco-2 cell lines (a model for the human intestinal epithelial barrier) demonstrate that colonic metabolites like 3,5-DHPPA are well-tolerated[8]. Furthermore, the compound acts as a free radical scavenger, modulating cellular responses to oxidative stress and inhibiting inflammatory pathways[2].

Systemic Tolerance

Because 3,5-DHPPA is a natural, endogenous downstream metabolite of Generally Recognized As Safe (GRAS) dietary components, its systemic toxicity in humans is considered negligible under standard dietary exposure[1]. The rapid Phase II glucuronidation ensures that the molecule does not accumulate to toxic thresholds in hepatic or renal tissues[1].

Quantitative Data Summaries

Table 1: Physicochemical & Pharmacokinetic Parameters of 3,5-DHPPA

ParameterValueSource / Implication
Molecular Formula C₉H₁₀O₄Structural identity[1]
Molecular Weight 182.17 g/mol Low molecular weight facilitates absorption
pKa (Strongest Acidic) 3.82Dictates pH-dependent ionization in biofluids[4]
LogP 0.99Moderate lipophilicity; optimal for passive diffusion[4]
Apparent Half-Life 10–12 hoursReliable medium-term dietary biomarker[3]

Table 2: GHS Safety & Hazard Classification (Pure Compound)

Hazard CodeDescriptionMitigation Strategy
H302 Harmful if swallowed (Acute toxicity, oral)Avoid ingestion of pure standard; handle in controlled lab
H317 May cause an allergic skin reactionUse nitrile gloves and lab coat to prevent skin contact

Experimental Protocols & Methodologies

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each methodological choice.

Protocol 1: Self-Validating LC-MS/MS Quantification in Human Urine

Causality & Logic: Urine is a highly complex matrix containing salts and urea that cause severe ion suppression during Electrospray Ionization (ESI). Solid Phase Extraction (SPE) is mandatory for desalting. Furthermore, because the pKa of 3,5-DHPPA is 3.82[4], the sample must be acidified to pH ~2.0 to ensure the carboxylic acid is fully protonated (neutral), maximizing retention on a reverse-phase SPE cartridge. Spiking an isotope-labeled internal standard before extraction self-validates the assay by correcting for any analyte loss during SPE.

Step-by-Step Methodology:

  • Sample Preparation : Aliquot 500 µL of human urine into a microcentrifuge tube.

  • Internal Standard Spike : Add 10 µL of ¹³C-labeled 3,5-DHPPA (Internal Standard). Logic: This validates extraction recovery.

  • Acidification : Add 10 µL of concentrated formic acid to drop the pH below 2.0. Logic: Keeps 3,5-DHPPA in its neutral, lipophilic state.

  • SPE Cleanup :

    • Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 1 mL methanol, followed by 1 mL 1% formic acid in water.

    • Load the acidified urine sample.

    • Wash with 1 mL of 5% methanol in water to remove polar salts.

    • Elute the target analyte with 1 mL of 100% methanol.

  • Evaporation & Reconstitution : Evaporate the eluate under a gentle nitrogen stream and reconstitute in 100 µL of the LC mobile phase.

  • LC-MS/MS Analysis : Inject into a triple quadrupole mass spectrometer operating in negative Multiple Reaction Monitoring (MRM) mode, targeting the [M-H]⁻ precursor ion at m/z 181.0.

Workflow Sample Urine Sample (Complex Matrix) Acidify Acidification (pH < pKa) Sample->Acidify Spike Internal Standard (Isotope Labeled) Spike->Acidify Spike-in Extraction SPE Cleanup (Desalting) Acidify->Extraction Load LCMS LC-MS/MS (MRM Mode) Extraction->LCMS Elute

Self-validating LC-MS/MS quantification workflow for 3,5-DHPPA.

Protocol 2: In Vitro Cytotoxicity Assessment (Caco-2 Monolayers)

Causality & Logic: Caco-2 cells are utilized because, when cultured for 21 days, they spontaneously differentiate to form a polarized epithelial monolayer expressing brush border enzymes and tight junctions, accurately mimicking the human intestinal barrier[8]. Testing on undifferentiated cells would yield inaccurate toxicity profiles. Resazurin is used as a viability dye because it is reduced to fluorescent resorufin only by metabolically active cells, providing a non-destructive, self-validating measure of cytotoxicity.

Step-by-Step Methodology:

  • Cell Seeding & Differentiation : Seed Caco-2 cells at a density of 1×10⁴ cells/well in a 96-well plate. Culture in DMEM supplemented with 10% FBS for 21 days, changing the medium every 48 hours to allow full differentiation[8].

  • Treatment : Aspirate the medium and wash the monolayer with PBS. Apply varying concentrations of 3,5-DHPPA (1 µM to 500 µM) dissolved in serum-free DMEM. Incubate for 24 hours at 37°C.

  • Resazurin Assay : Add Resazurin reagent to a final concentration of 10% (v/v) in each well. Incubate for 2 hours.

  • Quantification : Measure fluorescence using a microplate reader (Excitation: 560 nm / Emission: 590 nm). Calculate the IC₅₀ value relative to the untreated vehicle control to establish the safety threshold.

References

  • 3,5-Dihydroxyphenylpropionic acid - Grokipedia
  • Buy 3-(3,5-Dihydroxyphenyl)
  • Showing Compound 3,5-Dihydroxyphenylpropionic acid (FDB084412)
  • 3-(3,5-Dihydroxyphenyl)
  • 3,5-Dihydroxyphenylpropanoic Acid 3-O-β-D-Glucuronide - Santa Cruz Biotechnology
  • The Reciprocal Interactions between Polyphenols and Gut Microbiota and Effects on Bioaccessibility - PMC
  • Biomarkers of Whole Grain Intake - Journal of Agricultural and Food Chemistry
  • Colonic metabolites of berry polyphenols: the missing link to biological activity?
  • Metabolism of myricetin and related compounds in the rat - PMC

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Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Introduction & Mechanistic Rationale 3-(3,5-Dihydroxyphenyl)propanoic acid (CAS 26539-01-5), also known as 3,5-dihydroxyphenylpropionic acid, is a highly valuable organic building block and a major human metabolite deriv...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

3-(3,5-Dihydroxyphenyl)propanoic acid (CAS 26539-01-5), also known as 3,5-dihydroxyphenylpropionic acid, is a highly valuable organic building block and a major human metabolite derived from the natural degradation of alkylresorcinols found in whole grain cereals[1]. Structurally, it features a propanoic acid backbone attached to a resorcinol-type phenolic ring, yielding a molecular weight of 182.17 g/mol [1]. Because of its unique structural motif, it serves as a critical intermediate in the synthesis of bioactive derivatives, antioxidants, and anti-inflammatory agents.

While several synthetic routes exist, the most reliable and scalable laboratory approach avoids direct Friedel-Crafts alkylation of resorcinol (which suffers from poor regioselectivity). Instead, the authoritative standard is a two-step sequence beginning with 3,5-dihydroxybenzaldehyde [2].

  • Phase 1: Knoevenagel-Doebner Condensation. The aldehyde is reacted with malonic acid[2]. The Doebner modification employs pyridine as a solvent and piperidine as a catalyst. This facilitates the formation of an active iminium intermediate, followed by nucleophilic attack, dehydration, and thermal decarboxylation to yield the α,β-unsaturated intermediate, 3,5-dihydroxycinnamic acid[3].

  • Phase 2: Catalytic Hydrogenation. The resulting alkene is selectively reduced using hydrogen gas over a Palladium on Carbon (Pd/C) catalyst, yielding the final saturated propanoic acid derivative[4].

SynthesisPathway A 3,5-Dihydroxybenzaldehyde (Starting Material) B 3,5-Dihydroxycinnamic Acid (Intermediate) A->B Malonic Acid Piperidine/Pyridine Reflux (90-100°C) C 3-(3,5-Dihydroxyphenyl)propanoic Acid (Target Product) B->C H2 (1 atm), 10% Pd/C Ethanol, RT

Caption: Two-step synthesis of 3-(3,5-dihydroxyphenyl)propanoic acid via Knoevenagel condensation.

Experimental Protocols

Phase 1: Synthesis of 3,5-Dihydroxycinnamic Acid

Mechanistic Causality: Pyridine acts as both a solvent and a weak base, while piperidine (a secondary amine) is the true catalyst. Piperidine condenses with the aldehyde to form a highly electrophilic iminium ion, accelerating the reaction with the malonic acid enolate. Refluxing is mandatory to drive the thermal decarboxylation of the diacid intermediate, ensuring the formation of the mono-carboxylic cinnamic acid.

Step-by-Step Procedure:

  • Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,5-dihydroxybenzaldehyde (1.0 eq, ~10 g) and malonic acid (1.5 eq, ~11.3 g) in 50 mL of anhydrous pyridine.

  • Catalysis: Add piperidine (0.1 eq, ~0.7 mL) dropwise to the stirring solution at room temperature.

  • Reflux & Decarboxylation: Heat the reaction mixture to 90–100 °C using an oil bath. Maintain reflux for 4 to 6 hours. CO₂ evolution will be visible; the reaction is complete when gas evolution ceases.

  • Workup & Acidification: Cool the mixture to room temperature and slowly pour it into 200 mL of ice-cold 2M HCl with vigorous stirring. Causality: The product exists as a soluble pyridinium salt in the reaction mixture. Acidification to pH ~2 protonates the carboxylate, causing the highly conjugated 3,5-dihydroxycinnamic acid to precipitate[2].

  • Isolation: Collect the crude yellow precipitate via vacuum filtration. Wash thoroughly with cold distilled water to remove residual pyridine and unreacted malonic acid. Recrystallize from an ethanol/water mixture to afford the pure intermediate.

Phase 2: Synthesis of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Mechanistic Causality: 10% Pd/C under 1 atm of H₂ selectively reduces the conjugated alkene. The aromatic ring is highly stable and will not reduce under these low-pressure conditions. Furthermore, unlike benzylic alcohols, the phenolic hydroxyl groups are attached to sp² carbons and are immune to hydrogenolysis here[4].

Step-by-Step Procedure:

  • Preparation: Dissolve the purified 3,5-dihydroxycinnamic acid (1.0 eq, ~10 g) in 100 mL of absolute ethanol in a thick-walled hydrogenation flask.

  • Catalyst Addition: Carefully add 10% Pd/C (10% w/w relative to the substrate, ~1 g). Caution: Pd/C is pyrophoric. Add it to the solvent under an inert argon/nitrogen atmosphere to prevent ignition of ethanol vapors.

  • Hydrogenation: Evacuate the flask and backfill with hydrogen gas three times. Stir the suspension vigorously under a hydrogen balloon (1 atm) at room temperature for 12–16 hours.

  • Filtration: Once hydrogen uptake ceases, filter the reaction mixture through a pad of Celite. Causality: Celite prevents the finely divided, highly active Pd/C catalyst from passing through the filter paper and causing fires upon drying. Wash the Celite pad with additional ethanol.

  • Concentration: Evaporate the filtrate under reduced pressure to yield 3-(3,5-dihydroxyphenyl)propanoic acid as a white to off-white solid.

Workflow cluster_0 Phase 1: Condensation cluster_1 Phase 2: Hydrogenation N1 Mix Aldehyde & Malonic Acid in Pyridine N2 Add Piperidine & Reflux (Thermal Decarboxylation) N1->N2 N3 Acidify with HCl (pH 2) & Filter Precipitate N2->N3 V1 Validation 1: 1H-NMR Alkene doublets (J=16 Hz) N3->V1 N4 Dissolve Intermediate in Absolute Ethanol N5 Add 10% Pd/C Stir under H2 (1 atm) N4->N5 N6 Filter through Celite & Evaporate Solvent N5->N6 V2 Validation 2: 1H-NMR Aliphatic triplets (J=7.5 Hz) N6->V2 V1->N4

Caption: Step-by-step experimental workflow highlighting critical NMR validation checkpoints.

Self-Validating Systems & Analytical Characterization

A robust protocol must be self-validating. The transition between phases is visually and spectroscopically distinct, allowing researchers to verify molecular transformations before proceeding.

Validation Checkpoint 1 (Post-Phase 1): The disappearance of the aldehyde proton (~9.8 ppm) and the emergence of two strongly coupled doublets ( J≈16 Hz) in the ¹H-NMR spectrum confirms the formation of the trans-alkene. Validation Checkpoint 2 (Post-Phase 2): Following hydrogenation, the disappearance of the alkene doublets and the appearance of two upfield triplets confirms successful reduction without over-reduction of the aromatic system.

Table 1: Quantitative Reaction Parameters
Reaction StepReagents / CatalystTemp (°C)Time (h)Expected Yield (%)
1. Knoevenagel Condensation Malonic Acid, Piperidine, Pyridine90–1004–675–85
2. Catalytic Hydrogenation H₂ (1 atm), 10% Pd/C, Ethanol20–2512–1690–95
Table 2: Analytical Characterization & Expected Spectral Data
CompoundExact MassMS (ESI-negative) m/z¹H-NMR Key Diagnostic Signals (DMSO- d6​ )
3,5-Dihydroxybenzaldehyde 138.03~137.02 [M-H]⁻9.80 (s, 1H, CH O), 6.85 (d, 2H, Ar-H)
3,5-Dihydroxycinnamic Acid 180.04~179.03[M-H]⁻7.45 (d, J=16 Hz, 1H, =CH ), 6.30 (d, J=16 Hz, 1H, =CH )
3-(3,5-Dihydroxyphenyl)propanoic Acid 182.06[5]~181.05[M-H]⁻2.75 (t, J=7.5 Hz, 2H, -CH₂ -), 2.45 (t, J=7.5 Hz, 2H, -CH₂ -)

Note: The final product exhibits a predicted pKa of ~3.82 to 4.68[1][5], indicating moderate acid strength typical of phenylpropanoic acids.

References

  • [3] ResearchGate. Efficient synthesis of hydroxystyrenes via biocatalytic decarboxylation/deacetylation of substituted cinnamic acids. URL: [Link]

Sources

Application

Application Note: Quantitative Analysis of 3-(3,5-Dihydroxyphenyl)propanoic Acid in Human Plasma by GC-MS

Abstract This application note details a robust and sensitive method for the quantitative analysis of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) in human plasma using gas chromatography-mass spectrometry (GC-MS). DHPP...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and sensitive method for the quantitative analysis of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) in human plasma using gas chromatography-mass spectrometry (GC-MS). DHPPA is a key metabolite of alkylresorcinols and serves as a reliable biomarker for whole-grain wheat and rye intake.[1][2][3] Due to its polar nature, a crucial derivatization step is employed to increase volatility and thermal stability, making it amenable to GC-MS analysis. This protocol provides a comprehensive workflow, including plasma sample preparation, trimethylsilyl (TMS) derivatization, and optimized GC-MS parameters for accurate quantification.

Introduction and Principle

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) is a phenolic acid with the molecular formula C₉H₁₀O₄.[1] It is a major metabolite of alkylresorcinols, which are primarily found in the bran of whole grains.[1] Consequently, the concentration of DHPPA in biological fluids like plasma and urine is directly correlated with the consumption of whole-grain products, making it a significant biomarker in nutritional and epidemiological research.[2][3]

The direct analysis of DHPPA by gas chromatography is challenging due to its low volatility and thermal instability, which stem from the presence of two polar hydroxyl (-OH) groups and a carboxylic acid (-COOH) group. To overcome this, a derivatization step is essential.[4][5] This method utilizes silylation, a proven and effective technique where active hydrogens in the molecule are replaced by a non-polar trimethylsilyl (TMS) group.[6] The resulting TMS derivative is significantly more volatile and thermally stable, allowing for excellent chromatographic separation and detection by GC-MS.[6]

This protocol employs N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) as the silylating agent, often with a trimethylchlorosilane (TMCS) catalyst, to convert DHPPA into its tris-TMS derivative for subsequent analysis.[7][8]

Materials and Instrumentation

Reagents and Consumables
  • 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) standard (≥98% purity)

  • Internal Standard (IS), e.g., Fisetin or a deuterated DHPPA analogue

  • N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)

  • Pyridine, anhydrous

  • Ethyl acetate, HPLC grade

  • Methanol, HPLC grade

  • Hydrochloric Acid (HCl), 0.5 M

  • Magnesium Sulfate (MgSO₄), anhydrous

  • Human Plasma (K2-EDTA)

  • Nitrogen gas, high purity

  • GC Vials, 2 mL, with inserts and caps

  • Microcentrifuge tubes, 1.5 mL

Instrumentation
  • Gas Chromatograph with Mass Selective Detector (GC-MSD)

  • Autosampler

  • GC Capillary Column: DB-5HT, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane phase)

  • Heating block or oven

  • Centrifuge

  • Nitrogen evaporator

Experimental Protocols

Preparation of Standards and Quality Controls
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of DHPPA standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by serial dilution of the primary stock solution with methanol to create calibration standards ranging from 25 ng/mL to 3000 ng/mL.[5]

  • Internal Standard (IS) Stock: Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol. Create a working IS solution at 1 µg/mL.

  • Quality Control (QC) Samples: Prepare QC samples in pooled human plasma at low, medium, and high concentrations to validate the calibration curve.

Sample Preparation and Derivatization Workflow

The following protocol details the extraction and derivatization of DHPPA from a 300 µL plasma sample.[7]

  • Sample Aliquoting: Pipette 300 µL of plasma sample, calibration standard, or QC sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the 1 µg/mL working internal standard solution to each tube (except for blank matrix samples). Vortex briefly.

  • Acidification: Adjust the sample pH to approximately 2.0 by adding 0.5 M HCl.[7] This step ensures that the phenolic acids are in their protonated form, optimizing extraction efficiency.

  • Liquid-Liquid Extraction:

    • Add 500 µL of ethyl acetate to each tube.

    • Vortex vigorously for 1 minute to ensure thorough mixing.

    • Centrifuge at 10,000 x g for 10 minutes to separate the organic and aqueous layers.[7]

    • Carefully transfer the upper organic layer (ethyl acetate) to a clean tube.

    • Repeat the extraction process two more times, pooling the organic extracts.[7]

  • Drying and Evaporation:

    • Pass the pooled ethyl acetate extract through a small column of anhydrous MgSO₄ to remove any residual water.[7] Silylation reagents are extremely sensitive to moisture, and this step is critical for complete derivatization.[4][5]

    • Evaporate the extract to complete dryness under a gentle stream of high-purity nitrogen at 40°C.

  • Silylation (Derivatization):

    • To the dried residue, add 50 µL of BSTFA + 1% TMCS and 25 µL of anhydrous pyridine.[7] Pyridine acts as a catalyst, particularly for sterically hindered groups, and helps to ensure the reaction goes to completion.

    • Cap the tube tightly and vortex to dissolve the residue.

    • Heat the mixture at 70°C for 60 minutes in a heating block.[7]

    • After cooling to room temperature, transfer the derivatized sample to a GC vial with an insert for analysis.

Diagram of the Experimental Workflow

GC-MS Workflow for DHPPA Analysis cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma 1. Plasma Sample (300 µL) is 2. Spike Internal Standard plasma->is acidify 3. Acidify (pH 2.0) is->acidify extract 4. Liquid-Liquid Extraction (Ethyl Acetate x3) acidify->extract dry 5. Evaporate to Dryness (Nitrogen Stream) extract->dry reagent 6. Add BSTFA + Pyridine dry->reagent heat 7. Heat at 70°C for 60 min reagent->heat inject 8. GC-MS Injection heat->inject data 9. Data Acquisition & Processing inject->data

Caption: Workflow for DHPPA analysis from plasma to data acquisition.

GC-MS Instrumental Parameters

Optimized parameters for the analysis of the tris-TMS-DHPPA derivative are summarized in the table below.

GC Parameters Setting MS Parameters Setting
Injector Splitless, 250°CIon Source Temp. 230°C
Injection Volume 1 µLQuadrupole Temp. 150°C
Carrier Gas Helium, 1.1 mL/min constant flowIonization Mode Electron Ionization (EI)
Oven Program 80°C (hold 1 min)Electron Energy 70 eV
Ramp 7°C/min to 180°CAcquisition Mode Selected Ion Monitoring (SIM)
Ramp 12°C/min to 240°CTransfer Line Temp. 290°C
Ramp 20°C/min to 300°C (hold 3 min)[9]Dwell Time 100 ms

Results and Discussion

Chromatographic Performance

Under the specified conditions, the tris-TMS derivative of DHPPA is expected to elute as a sharp, symmetrical peak, well-resolved from matrix interferences. The use of a robust extraction and derivatization protocol minimizes interfering peaks in the chromatogram.

Mass Spectrometry and Fragmentation

Electron ionization of the tris-TMS-DHPPA derivative (Molecular Weight: 398.19 g/mol after derivatization) produces a characteristic fragmentation pattern. The mass spectrum is crucial for positive identification and for selecting appropriate ions for quantification in SIM mode.

Key Diagnostic Ions for tris-TMS-DHPPA:

  • Molecular Ion [M]⁺: While potentially weak, the molecular ion at m/z 398 is a key indicator.

  • [M-15]⁺: A prominent ion at m/z 383, resulting from the loss of a methyl group (-CH₃) from a TMS moiety, is characteristic of silylated compounds.[10]

  • Other Fragments: Additional characteristic ions may be observed corresponding to cleavages of the propanoic acid side chain and further fragmentation of the silylated aromatic ring.

For quantitative analysis using SIM mode, the following ions are recommended:

  • Quantifier Ion: The most abundant and specific fragment ion (e.g., m/z 383).

  • Qualifier Ions: At least two other characteristic ions to confirm identity and peak purity.

Diagram of a Plausible Fragmentation Pathway

Fragmentation of tris-TMS-DHPPA cluster_mol cluster_frag1 cluster_frag2 mol [M]⁺ m/z 398 frag1 [M-CH₃]⁺ m/z 383 mol->frag1 - •CH₃ frag2 Other Diagnostic Ions frag1->frag2

Caption: Proposed EI fragmentation of derivatized DHPPA.

Conclusion

The described GC-MS method provides a reliable, sensitive, and specific protocol for the quantification of 3-(3,5-Dihydroxyphenyl)propanoic acid in human plasma. The robust sample preparation involving liquid-liquid extraction and complete silylation with BSTFA ensures high recovery and excellent chromatographic performance. This application note serves as a comprehensive guide for researchers in nutritional science, clinical chemistry, and drug development requiring accurate measurement of this important biomarker.

References

  • Soleas, G. J., et al. (1997). A Multiresidue Derivatization Gas Chromatographic Assay for Fifteen Phenolic Constituents with Mass Selective Detection. Analytical Chemistry. Available from: [Link]

  • Judita, H., et al. (2013). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Molecules. Available from: [Link]

  • Harvey, D. J. (1981). The mass spectra of the trimethylsilyl derivatives of cis- and trans-hexahydrocannabinol and their hydroxy and acid analogues. Biomedical Mass Spectrometry. Available from: [Link]

  • Gallo, M., & Nocella, G. (2020). Rapid and Simultaneous Determination of Free Aromatic Carboxylic Acids and Phenols in Commercial Juices by GC-MS after Ethyl Chloroformate Derivatization. Foods. Available from: [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. Journal of Agricultural and Food Chemistry. Available from: [Link]

  • Kumar, R., et al. (2022). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Scientific Reports. Available from: [Link]

  • Harvey, D. J. (1981). The Mass Spectra of the Trimethylsilyl Derivatives of the Hydroxy and Acid Metabolites of Delta 1- And Delta 6-tetrahydrocannabinol. Biomedical Mass Spectrometry. Available from: [Link]

  • Zhang, K., & Zuo, Y. (2004). GC-MS determination of flavonoids and phenolic and benzoic acids in human plasma after consumption of cranberry juice. PubMed. Available from: [Link]

  • Petersson, G. (1974). Mass spectrometry of hydroxy dicarboxylic acids as trimethylsilyl derivatives Rearrangement fragmentations. Organic Mass Spectrometry. Available from: [Link]

  • Gfrerer, M., et al. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere. Available from: [Link]

  • Gfrerer, M., & Wenzl, T. (2000). Development and validation of a GC/MS method for determination of phenolic xenoestrogens in aquatic samples. Chemosphere. Available from: [Link]

  • GERSTEL GmbH & Co. KG. (2018). In-time TMS derivatization and GC/MS determination of Sugars, Organic Acids and Amino Acids for High Throughput Metabolomics Studies. Available from: [Link]

  • Sessions, A. L. TMS derivatives Protocol. Caltech GPS. Available from: [Link]

  • Harvey, D. J. (2020). Mass spectrometric fragmentation of trimethylsilyl and related alkylsilyl derivatives. Mass Spectrometry Reviews. Available from: [Link]

  • NIST. 3-(3-Hydroxyphenyl)-3-hydroxypropionic acid, tris-(O-trimethylsilyl)-. NIST WebBook. Available from: [Link]

  • Grokipedia. (2023). 3,5-Dihydroxyphenylpropionic acid. Available from: [Link]

  • Chen, H., et al. (2019). LC chromatograms and MS 2 (MS/MS) spectra of 3,5-DHPPTA, 3,5-DHBA glycine, 3,5-DHBA, and 3,5-DHPPA. ResearchGate. Available from: [Link]

  • Yadav, A. (2016). How to derivatize plant extracts using BSTFA? ResearchGate. Available from: [Link]

  • Proestos, C., et al. (2013). Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. MDPI. Available from: [Link]

  • FooDB. (2019). 3-(3,5-Dihydroxyphenyl)propionic acid sulfate. Available from: [Link]

  • Bruce, S. J., et al. (2016). Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS. Metabolites. Available from: [Link]

  • Nocella, G., et al. (2020). Simultaneous Determination of Phenolic Compounds in Plasma by LC-ESI-MS/MS and Their Bioavailability after the Ingestion of Table Olives. ResearchGate. Available from: [Link]

  • National Center for Biotechnology Information. (2024). 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. PubChem Compound Summary. Available from: [Link]

  • Wikipedia. (2023). 3,5-Dihydroxyphenylpropionoic acid. Available from: [Link]

Sources

Method

Application Note: 3-(3,5-Dihydroxyphenyl)propanoic Acid (3,5-DHPPA) in Pharmaceutical Development and Nutritional Pharmacokinetics

Introduction & Scientific Context 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA, CAS: 26539-01-5) is a bioactive phenolic compound and a terminal gut microbial metabolite of alkylresorcinols, which are phenolic lipids...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Context

3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA, CAS: 26539-01-5) is a bioactive phenolic compound and a terminal gut microbial metabolite of alkylresorcinols, which are phenolic lipids predominantly found in the bran of whole grains like wheat and rye. In pharmaceutical and clinical research, 3,5-DHPPA serves a dual purpose:

  • Validated Dietary Biomarker : It acts as a highly reliable, non-invasive urinary and plasma biomarker for whole-grain exposure 1. This is critical in clinical trials to objectively control for dietary confounding variables when assessing metabolic or cardiovascular drug efficacies.

  • Bioactive Modulator : Emerging epidemiological data inversely correlates circulating 3,5-DHPPA levels with high-sensitivity C-reactive protein (hsCRP) 2, suggesting intrinsic anti-inflammatory and antioxidant properties that modulate lipid metabolism and systemic low-grade inflammation.

Metabolic Pathway & Pharmacokinetics

The formation of 3,5-DHPPA is highly dependent on the interplay between host hepatic enzymes and intestinal microbiota. Dietary alkylresorcinols undergo initial ω -oxidation mediated by the cytochrome P450 4F2 (CYP4F2) enzyme. This is followed by successive β -oxidation chain-shortening cycles to yield 3,5-DHPPA. Before renal clearance, 3,5-DHPPA undergoes extensive Phase II metabolism, primarily glucuronidation by UDP-glucuronosyltransferase 1A1 (UGT1A1) and sulfation. The apparent half-life of these metabolites ranges from 4 to 7 hours 3, necessitating precise temporal sampling in pharmacokinetic (PK) studies.

G AR Alkylresorcinols (Dietary Precursors) CYP Cytochrome P450 4F2 (Hepatic/Intestinal) AR->CYP Absorption & Enzymatic Recognition Omega Omega-Oxidation Intermediates CYP->Omega Omega-Oxidation Beta Beta-Oxidation (Chain Shortening) Omega->Beta Successive Cleavages DHPPA 3,5-DHPPA (Bioactive Metabolite) Beta->DHPPA Final Metabolite Formation PhaseII Phase II Conjugation (UGT1A1 / Sulfotransferases) DHPPA->PhaseII Hepatic Biotransformation Excretion Urine/Plasma Excretion (Glucuronide/Sulfate Conjugates) PhaseII->Excretion Renal Clearance

Figure 1: Metabolic pathway of dietary alkylresorcinols to 3,5-DHPPA and Phase II clearance.

Protocol 1: LC-MS/MS Quantification of 3,5-DHPPA in Human Biofluids

Causality & Experimental Design: Because 3,5-DHPPA is predominantly excreted as glucuronide and sulfate conjugates, direct analysis of the free acid severely underestimates total systemic exposure. Therefore, an enzymatic deconjugation step using β -glucuronidase/arylsulfatase is mandatory 4. Furthermore, because phenolic hydroxyls readily deprotonate, negative Electrospray Ionization (ESI-) is selected to maximize sensitivity for the [M−H]− precursor ion. To ensure a self-validating system, an isotopically labeled internal standard (IS) is spiked into every sample prior to extraction to mathematically correct for matrix ionization suppression and physical extraction losses.

Step-by-Step Methodology:
  • Sample Preparation & Deconjugation :

    • Thaw urine or plasma samples on ice. Centrifuge at 15,000 × g for 5 min at 4°C to remove particulates.

    • Aliquot 200 µL of the supernatant into a microcentrifuge tube.

    • Self-Validation Step: Spike with 10 µL of internal standard (e.g., D4​ -3,5-DHPPA, 1 µg/mL).

    • Add 100 µL of 0.1 M sodium acetate buffer (pH 5.0) containing 500 units of β -glucuronidase and 50 units of sulfatase (e.g., from Helix pomatia).

    • Incubate at 37°C for 16 hours to ensure complete deconjugation.

  • Solid-Phase Extraction (SPE) :

    • Condition an Oasis HLB SPE cartridge (30 mg/1 mL) with 1 mL methanol followed by 1 mL MS-grade water.

    • Load the deconjugated sample onto the cartridge.

    • Wash with 1 mL of 5% methanol in water to elute highly polar endogenous interferences.

    • Elute 3,5-DHPPA with 1 mL of 100% methanol.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

    • Reconstitute in 100 µL of initial mobile phase (90% Water with 0.1% Formic Acid / 10% Acetonitrile).

  • LC-MS/MS Analysis :

    • Inject 5 µL onto a C18 reversed-phase column (e.g., 2.1 × 100 mm, 1.7 µm) maintained at 40°C.

    • Run a gradient elution from 10% to 90% Acetonitrile (containing 0.1% Formic Acid) over 8 minutes.

    • Operate the triple quadrupole mass spectrometer in negative ESI Multiple Reaction Monitoring (MRM) mode.

Workflow Sample Urine/Plasma Sample Enzyme Enzymatic Deconjugation Sample->Enzyme Addition of β-glucuronidase SPE Solid-Phase Extraction (SPE) Enzyme->SPE Release of Free 3,5-DHPPA LCMS LC-MS/MS (Negative ESI) SPE->LCMS Elution & Reconstitution Data Quantification & PK Analysis LCMS->Data MRM Transitions

Figure 2: Self-validating LC-MS/MS workflow for quantifying total 3,5-DHPPA in biofluids.

Data Presentation: LC-MS/MS Quantitative Parameters
ParameterValue / SpecificationRationale
Ionization Mode Negative ESI (-ve)Phenolic hydroxyls readily yield [M−H]− ions.
Precursor Ion (m/z) 181.1Deprotonated molecular weight of 3,5-DHPPA.
Quantifier Product Ion (m/z) 137.1Primary fragment resulting from the loss of CO2​ (44 Da).
Qualifier Product Ion (m/z) 122.1Secondary fragment resulting from the loss of CH2​CO2​H (59 Da).
Collision Energy (CE) 15 eV (Quantifier), 22 eV (Qualifier)Optimized for maximum transmission of product ions.
Limit of Quantification (LOQ) ~0.5 ng/mLEnsures detection of baseline physiological levels.
Calibration Range 1.0 – 500 ng/mLCovers the expected dynamic range in human biofluids post-meal.

Protocol 2: In Vitro Anti-Inflammatory Screening (Macrophage Model)

Causality & Experimental Design: To validate the epidemiological link between 3,5-DHPPA and reduced hsCRP, an in vitro model using LPS-stimulated THP-1 derived macrophages is employed. The protocol is strictly self-validating: it incorporates an MTT cell viability assay run in parallel. This ensures that any observed reduction in pro-inflammatory cytokines (IL-1 β , TNF- α ) is due to true pharmacological modulation of inflammatory pathways (e.g., NF- κ B), and not merely an artifact of compound cytotoxicity.

Step-by-Step Methodology:
  • Cell Culture & Differentiation :

    • Seed THP-1 monocytes at 5×105 cells/well in a 24-well plate.

    • Differentiate into macrophages using 50 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours.

    • Wash cells with PBS and rest in fresh RPMI-1640 medium for 24 hours to return to a baseline resting state.

  • Pre-treatment & Stimulation :

    • Pre-treat cells with varying concentrations of 3,5-DHPPA (1 µM, 10 µM, 50 µM) dissolved in DMSO (ensure final DMSO concentration in media is <0.1%) for 2 hours.

    • Add LPS (Escherichia coli O111:B4, 100 ng/mL) to stimulate the inflammatory response.

    • Incubate for 24 hours at 37°C in a 5% CO2​ atmosphere.

  • Self-Validation (Viability) & Cytokine Quantification :

    • Viability Check : In a parallel identical plate, add MTT reagent (0.5 mg/mL) for the last 4 hours of incubation. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm. Proceed with cytokine data only if cell viability remains > 95% relative to the vehicle control.

    • Cytokine Assay : Collect the supernatant from the primary experimental plate. Centrifuge at 10,000 × g for 3 min to remove cellular debris.

    • Quantify IL-1 β and TNF- α using commercially available ELISA kits according to the manufacturer's instructions.

References

  • Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector Source: ACS Omega (2024) URL:[Link] [1]

  • Plasma polyphenols associated with lower high-sensitivity C-reactive protein concentrations: a cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort Source: PubMed Central (PMC) URL:[Link][2]

  • Dietary biomarkers—an update on their validity and applicability in epidemiological studies Source: Nutrition Reviews / Oxford Academic (2023) URL:[Link] [3]

  • Identification and Pharmacokinetics of Novel Alkylresorcinol Metabolites in Human Urine, New Candidate Biomarkers for Whole-Grain Wheat and Rye Intake Source: ResearchGate / Molecular Nutrition & Food Research URL:[Link] [4]

Sources

Application

Application Note: Validation and Formulation of 3-(3,5-Dihydroxyphenyl)propanoic Acid as a Natural Food Preservative

Target Audience: Formulation Scientists, Food Microbiologists, and Nutraceutical Researchers Document Type: Technical Application Guide & Standardized Protocols Introduction & Scientific Rationale As the food and beverag...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Formulation Scientists, Food Microbiologists, and Nutraceutical Researchers Document Type: Technical Application Guide & Standardized Protocols

Introduction & Scientific Rationale

As the food and beverage industry aggressively transitions toward "clean-label" formulations, there is a critical need to replace synthetic preservatives (e.g., BHT, BHA, sodium benzoate) with plant-derived alternatives that do not compromise shelf life. 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) , CAS 26539-01-5, has emerged as a highly promising dual-action candidate.

Biochemically, 3,5-DHPPA is a major natural metabolite derived from the degradation of dietary alkylresorcinols, which are phenolic lipids predominantly found in the bran of whole grain cereals like wheat and rye[1]. The in vivo biosynthetic pathway is initiated by the omega-oxidation of these alkylresorcinols, a process strictly mediated by the cytochrome P450 4F2 enzyme[2].

Unlike larger, sterically hindered polyphenols, 3,5-DHPPA possesses a low molecular weight and an amphiphilic structure that allows it to partition effectively at oil-water interfaces. This makes it uniquely suited for complex food matrices such as emulsions, dairy products, and baked goods, where it acts simultaneously as a potent free-radical scavenger[2] and an antimicrobial agent. Furthermore, its consumption is linked to systemic health benefits; clinical data shows an inverse association between 3,5-DHPPA levels and high-sensitivity C-reactive protein (hsCRP), indicating strong anti-inflammatory properties[3].

Mechanistic Grounding: Causality of Preservation

To successfully formulate with 3,5-DHPPA, scientists must understand the distinct chemical mechanisms driving its efficacy:

  • Antioxidant Causality: The resorcinol-type phenolic ring (3,5-dihydroxy configuration) allows 3,5-DHPPA to act as an exceptional free-radical scavenger via Hydrogen Atom Transfer (HAT)[2]. By donating hydrogen atoms to reactive oxygen species (ROS) during the initiation phase of autoxidation, it halts the propagation of lipid hydroperoxides. In specific radical scavenging assays, its EC50 value is highly competitive, demonstrating a capacity to scavenge free radicals that can exceed that of standard tocopherols[4]. Hydroxyphenylpropanoic acids have been shown to exhibit the highest radical scavenging activity in both water and ethanol systems compared to other phenolic classes[5].

  • Antimicrobial Causality: The antimicrobial action relies on the compound's propanoic acid tail. With a pKa of approximately 4.68[6], the molecule remains largely undissociated in slightly acidic food matrices (pH < 4.5). This neutral, lipophilic state allows it to permeate bacterial cell membranes. Once inside the neutral cytoplasm, the acid dissociates, releasing protons that cause severe intracellular acidification. This disrupts the transmembrane proton motive force, while the phenolic hydroxyl groups induce localized membrane hyperpermeability, leading to cell death.

Quantitative Physicochemical Data

The following table summarizes the key quantitative metrics of 3,5-DHPPA that dictate its behavior in food matrices and its secondary health benefits.

PropertyValueFormulation & Clinical Significance
Molecular Weight 182.17 g/mol [1]Low MW ensures high mobility and rapid diffusion across complex, dense food matrices (e.g., gels, doughs).
pKa 4.68 ± 0.10[6]Remains largely un-ionized in acidic foods, maximizing its ability to penetrate bacterial lipid bilayers.
Topological Polar Surface Area 77.8 Ų[6]Provides optimal amphiphilicity for partitioning precisely at the oil-water interfaces where lipid oxidation initiates.
hsCRP Odds Ratio (Systemic) 0.58 (95% CI: 0.39–0.86)[3]Demonstrates that residual preservative consumed in the diet imparts potent systemic anti-inflammatory benefits[3].

Biosynthetic & Functional Pathway

Pathway A Dietary Alkylresorcinols (Whole Grains) B Cytochrome P450 4F2 (Omega-Oxidation) A->B Metabolism C 3,5-DHPPA (Active Metabolite) B->C Beta-oxidation D Radical Scavenging (ROS Neutralization) C->D H-Atom Transfer E Food Preservation (Lipid/Microbial Control) C->E Membrane Disruption D->E Synergy

Fig 1: Biosynthetic pathway and dual-action preservation mechanism of 3,5-DHPPA.

Experimental Protocols for Efficacy Validation

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They include internal controls and utilize mechanisms that verify the integrity of the assay itself.

Protocol A: Evaluation of Antioxidant Efficacy in an O/W Emulsion (TBARS Assay)

Objective: To quantify the inhibition of secondary lipid oxidation products (malondialdehyde) in a model food emulsion. Causality & Rationale: Oil-in-water (O/W) emulsions mimic common spoilage-prone foods like mayonnaise and dressings. Because oxidation occurs exclusively at the lipid-water interface, testing 3,5-DHPPA in this matrix validates its interfacial partitioning capabilities, which cannot be assessed in a simple solvent assay.

Step-by-Step Methodology:

  • Emulsion Preparation: Homogenize 10% (v/v) purified sunflower oil in 50 mM sodium acetate buffer using 1% Tween 20 as a surfactant.

    • Expert Insight: The buffer must be strictly adjusted to pH 5.5. This represents a typical slightly acidic food matrix and ensures the phenolic acid remains partially protonated, optimizing its surfactant-like behavior at the interface.

  • Preservative Spiking: Spike the emulsion with 3,5-DHPPA to final concentrations of 50, 100, and 200 µg/mL. Prepare a positive control using BHT at 100 µg/mL, and a negative control (vehicle only).

  • Accelerated Oxidation: Incubate the sealed emulsions in the dark at 60°C for 7 days.

    • Expert Insight: 60°C thermodynamically accelerates autoxidation without thermally degrading the phenolic structure of 3,5-DHPPA, effectively simulating a 6-month ambient shelf life.

  • TBARS Reagent Addition: Daily, extract 1 mL of the emulsion and mix with 2 mL of TBA reagent (15% trichloroacetic acid, 0.375% thiobarbituric acid in 0.25 N HCl). Heat at 90°C for 15 minutes.

    • Expert Insight: The acidic heat treatment forces malondialdehyde (MDA)—the primary biomarker of lipid rancidity—to react with TBA, forming a distinct pink chromogen.

  • Quantification: Centrifuge the mixture at 4000 × g for 10 minutes to clarify the aqueous layer. Measure the absorbance of the supernatant at 532 nm. Calculate the percentage of oxidation inhibition relative to the unspiked negative control.

Protocol B: Resazurin-Assisted Broth Microdilution for MIC Determination

Objective: To establish the baseline bacteriostatic efficacy (Minimum Inhibitory Concentration) of 3,5-DHPPA against common food spoilage organisms.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture Escherichia coli (ATCC 25922) and Staphylococcus aureus (ATCC 29213) in Mueller-Hinton Broth (MHB).

    • Critical Step: Adjust the MHB to pH 5.5 using dilute HCl. Standard MHB (pH 7.3) will fully deprotonate 3,5-DHPPA, artificially neutralizing its membrane-penetrating capability and yielding false-negative efficacy data.

  • Serial Dilution: In a 96-well microtiter plate, prepare a 2-fold serial dilution of 3,5-DHPPA ranging from 2000 µg/mL down to 15.6 µg/mL.

  • Inoculation: Add 5×105 CFU/mL of the target pathogen to each well. Include a sterility control well (broth + 3,5-DHPPA, no bacteria) and a growth control well (broth + bacteria, no preservative).

  • Incubation & Self-Validating Readout: Incubate the plates at 37°C for 24 hours. Following incubation, add 30 µL of 0.015% resazurin dye to each well and incubate for an additional 2 hours.

    • Expert Insight: Resazurin acts as a self-validating metabolic indicator. It is naturally blue and non-fluorescent. Metabolically active (surviving) bacteria reduce it to resorufin, which is bright pink and highly fluorescent. This eliminates the ambiguity of reading turbidity in formulations that may naturally precipitate, providing a definitive visual and fluorometric endpoint for cell viability.

Experimental Workflow Visualization

Workflow Step1 Step 1: Preparation Stock 3,5-DHPPA Solution Step2 Step 2: Matrix Spiking Lipid Emulsion or Broth Step1->Step2 Step3 Step 3: Incubation Accelerated Oxidation / Challenge Step2->Step3 Step4 Step 4: Quantification TBARS Assay / Resazurin Readout Step3->Step4 Step5 Step 5: Data Analysis MIC & EC50 Calculation Step4->Step5

Fig 2: Standardized experimental workflow for validating 3,5-DHPPA efficacy.

References

  • Antioxidant compounds (US8106233B2) - Google Patents.
  • Plasma polyphenols associated with lower high-sensitivity C-reactive protein concentrations - National Institutes of Health (PMC). Available at:[Link]

  • All Polyphenols Are Not Created Equal: Exploring the Diversity of Phenolic Metabolites - Journal of Agricultural and Food Chemistry (ACS). Available at:[Link]

Sources

Method

Application Note: 3-(3,5-Dihydroxyphenyl)propanoic Acid (3,5-DHPPA) and Its Derivatives in Nutritional Biomarker and Pharmaceutical Research

Introduction and Mechanistic Overview 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA, CAS: 26539-01-5) is a phenolic compound characterized by a propanoic acid backbone attached to a resorcinol-type aromatic ring[1]. W...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA, CAS: 26539-01-5) is a phenolic compound characterized by a propanoic acid backbone attached to a resorcinol-type aromatic ring[1]. With a molecular weight of 182.17 g/mol and an exact mass of 182.0579, it is a highly stable, moderately polar organic acid[2].

In clinical and nutritional research, 3,5-DHPPA has emerged as a premier, non-invasive biomarker for whole grain consumption—specifically wheat and rye[1],[3]. Unlike their parent compounds (alkylresorcinols), which have a short plasma half-life of approximately 5 hours, 3,5-DHPPA and its analogs exhibit an extended apparent half-life of 10–12 hours[3]. This prolonged pharmacokinetic profile allows 3,5-DHPPA to accurately reflect longer-term dietary exposure, making it an invaluable tool for epidemiological cohort studies[3],[4]. Furthermore, 3,5-DHPPA exhibits intrinsic antioxidant and anti-inflammatory properties, positioning its derivatives as potential candidates in pharmaceutical drug development targeting oxidative stress[1].

Metabolic Pathway: From Alkylresorcinols to 3,5-DHPPA

The presence of 3,5-DHPPA in human biofluids is the result of a complex, multi-step metabolic degradation of dietary alkylresorcinols (ARs)[1].

Mechanistic Causality: ARs are highly lipophilic phenolic lipids found in the bran layer of whole grains. To eliminate these compounds, the human body must increase their hydrophilicity. The initial phase involves ω -oxidation of the long aliphatic chain, a process aggressively mediated by the hepatic cytochrome P450 4F2 enzyme[1]. The resulting activated acyl-coenzyme A derivative then enters the β -oxidation pathway, where the alkyl chain is systematically cleaved by two-carbon units per cycle until the stable propanoic acid derivative (3,5-DHPPA) is formed[1]. Before urinary excretion, 3,5-DHPPA undergoes Phase II conjugation—primarily glucuronidation via UGT1A1 and sulfation—to further enhance aqueous solubility and reduce potential phenolic toxicity[5],[6].

Pathway AR Alkylresorcinols (ARs) Dietary Source: Whole Grains CYP Cytochrome P450 4F2 (ω-Oxidation) AR->CYP Hepatic Metabolism Int Alkylresorcinol-COOH Intermediate CYP->Int Beta β-Oxidation Pathway (Chain Shortening) Int->Beta DHPPA 3,5-DHPPA (Primary Biomarker) Beta->DHPPA -2C per cycle Phase2 UGT1A1 & Sulfotransferases (Phase II Conjugation) DHPPA->Phase2 Hepatic/Intestinal Excretion Urinary Excretion (DHPPA-Glucuronide/Sulfate) Phase2->Excretion Renal Clearance

Figure 1: Biosynthetic and metabolic degradation pathway of dietary alkylresorcinols to 3,5-DHPPA.

3,5-DHPPA Derivatives: Structural Modifications

To leverage 3,5-DHPPA in both analytical chemistry and in vitro pharmacology, specific structural derivatives are synthesized.

  • Isotope-Labeled Derivatives: Carbon-13 ( 13C ) labeling is the gold standard for mass spectrometry-based absolute quantification[1]. Utilizing dibenzyl carbonate as a 13C synthon, researchers generate stable isotope tracers that co-elute with endogenous 3,5-DHPPA but are mass-shifted, allowing for precise tracking and matrix-effect correction[1].

  • Esterified Derivatives: Modifying the carboxylic acid group via esterification (e.g., forming a 2-methoxyethyl ester) masks the negative charge of the acid at physiological pH[1]. This modification drastically increases the LogP (lipophilicity), facilitating enhanced cellular membrane permeability for in vitro anti-inflammatory assays.

Table 1: Physicochemical Properties of 3,5-DHPPA and Key Derivatives

CompoundMolecular FormulaExact MassLogP (Predicted)Primary Application
3,5-DHPPA C₉H₁₀O₄182.0579~1.1Endogenous biomarker standard[2]
13C -3,5-DHPPA 13C -labeled~188.07~1.1Internal standard for LC-MS/MS[1]
3,5-DHPPA Sulfate C₉H₁₀O₇S262.0155< 0.5Major urinary metabolite target[6]
3,5-DHPPA Methoxyethyl Ester C₁₂H₁₆O₅240.0997> 1.5Lipophilic derivative for cell assays

Experimental Protocol: LC-MS/MS Quantification of Urinary 3,5-DHPPA

To accurately assess whole grain intake in human intervention studies, 3,5-DHPPA must be quantified from urine[7],[8]. The following protocol establishes a self-validating system to ensure absolute data trustworthiness.

Step-by-Step Methodology

Step 1: Sample Aliquoting and Internal Standard (IS) Spiking

  • Thaw 24-hour urine samples on ice.

  • Transfer 500 µL of urine to a clean microcentrifuge tube.

  • Self-Validating Action: Immediately spike the sample with 20 µL of a known concentration of 13C -3,5-DHPPA. Causality: Adding the IS before any sample manipulation ensures that any subsequent volumetric losses, extraction inefficiencies, or MS ion suppression will affect the analyte and the IS equally. The final quantification relies on the Analyte/IS peak area ratio, which inherently corrects for these variances, rendering the assay self-validating.

Step 2: Enzymatic Hydrolysis

  • Add 50 µL of β -glucuronidase/arylsulfatase enzyme mixture (buffered to pH 5.0).

  • Incubate at 37°C for 2 hours.

  • Causality: Because 3,5-DHPPA is excreted predominantly as sulfate and glucuronide conjugates[6], direct analysis would severely underestimate the total biomarker concentration. Hydrolysis cleaves these Phase II additions, returning the molecules to their free aglycone state (3,5-DHPPA) for unified quantification.

Step 3: Solid-Phase Extraction (SPE)

  • Condition a polymeric HLB (Hydrophilic-Lipophilic Balance) SPE cartridge with 1 mL Methanol, followed by 1 mL LC-MS grade water.

  • Load the hydrolyzed urine sample onto the cartridge.

  • Wash with 1 mL of 5% Methanol in water to remove highly polar urinary salts and creatinine.

  • Elute the phenolic acids with 1 mL of 100% Methanol.

  • Causality: Direct injection of urine into an LC-MS system causes severe ion suppression and source fouling due to endogenous salts. The HLB chemistry selectively retains the moderately non-polar 3,5-DHPPA while allowing polar interferents to wash through, ensuring a high signal-to-noise ratio.

Step 4: LC-MS/MS Analysis

  • Evaporate the methanolic eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic acid).

  • Inject 5 µL onto a C18 reversed-phase column.

  • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode using Multiple Reaction Monitoring (MRM).

Protocol Step1 1. Sample Prep Spike 13C-IS & Enzymatic Hydrolysis Step2 2. SPE Extraction HLB Cartridge Wash & Elute Step1->Step2 Step3 3. LC Separation C18 Column Gradient Elution Step2->Step3 Step4 4. MS/MS Detection Negative ESI MRM Mode Step3->Step4 Step5 5. Data Analysis Quantification via IS Normalization Step4->Step5

Figure 2: Analytical workflow for the robust quantification of urinary 3,5-DHPPA.

MRM Data Presentation

To ensure high specificity, MRM transitions must monitor the loss of the carboxylic acid group (loss of CO2​ , -44 Da).

Table 2: Optimized LC-MS/MS MRM Parameters for 3,5-DHPPA Detection

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
3,5-DHPPA 181.0 [M-H]⁻137.015Quantifier Transition
3,5-DHPPA 181.0[M-H]⁻122.025Qualifier Transition
13C -3,5-DHPPA (IS) 187.0[M-H]⁻143.015Internal Standard Normalization

Note: The presence of both quantifier and qualifier product ions at the correct retention time guarantees the authoritative identification of the biomarker.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Welcome to the technical support center for the synthesis of 3-(3,5-Dihydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical so...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(3,5-Dihydroxyphenyl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this multi-step synthesis. Here, we combine established chemical principles with field-proven insights to help you optimize your reaction yields and product purity.

Overview of the Synthetic Pathway

A common and reliable method for synthesizing 3-(3,5-Dihydroxyphenyl)propanoic acid involves a two-step process starting from 3,5-dihydroxybenzaldehyde. The typical route is as follows:

  • Knoevenagel-Doebner Condensation: 3,5-Dihydroxybenzaldehyde is reacted with malonic acid in the presence of a basic catalyst (such as pyridine and a catalytic amount of piperidine) to form the α,β-unsaturated carboxylic acid intermediate, 3-(3,5-dihydroxyphenyl)acrylic acid.[1][2]

  • Catalytic Hydrogenation: The double bond in the acrylic acid intermediate is then selectively reduced using a catalyst, typically palladium on carbon (Pd/C) or platinum on carbon (Pt/C), under a hydrogen atmosphere to yield the final product, 3-(3,5-Dihydroxyphenyl)propanoic acid.[3][4]

This guide will address potential issues in both of these critical steps.

Synthesis_Workflow cluster_0 Step 1: Knoevenagel-Doebner Condensation cluster_1 Step 2: Catalytic Hydrogenation 3,5-Dihydroxybenzaldehyde 3,5-Dihydroxybenzaldehyde Condensation Condensation 3,5-Dihydroxybenzaldehyde->Condensation Malonic_Acid Malonic_Acid Malonic_Acid->Condensation Intermediate 3-(3,5-Dihydroxyphenyl)acrylic acid Condensation->Intermediate Pyridine/Piperidine Hydrogenation Hydrogenation Intermediate->Hydrogenation H2, Pd/C Final_Product 3-(3,5-Dihydroxyphenyl)propanoic acid Hydrogenation->Final_Product Troubleshooting_Flowchart start Low Final Yield step1_check Is Step 1 (Condensation) yield low? start->step1_check step2_check Is Step 2 (Hydrogenation) yield low? step1_check->step2_check No s1_cause1 Check Catalyst/Base Quality (Use fresh reagents) step1_check->s1_cause1 Yes s2_cause1 Catalyst Poisoning? (Purify intermediate, use fresh catalyst) step2_check->s2_cause1 Yes end_node Re-evaluate Purification / Characterize Byproducts step2_check->end_node No s1_cause2 Optimize Temp/Time (40-50°C, monitor by TLC) s1_cause1->s1_cause2 s1_cause3 Check Stoichiometry (Use >3 eq. malonic acid) s1_cause2->s1_cause3 s1_cause3->step2_check s2_cause2 Increase H2 Pressure (Use Parr shaker) s2_cause1->s2_cause2 s2_cause3 Check Catalyst Quality/Loading s2_cause2->s2_cause3 s2_cause3->end_node

Sources

Optimization

Technical Support Center: 3-(3,5-Dihydroxyphenyl)propanoic Acid (3,5-DHPPA) Handling &amp; Stability

Welcome to the Technical Support Center for 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) . As a critical biomarker for whole-grain metabolism and a potent antioxidant, maintaining the structural integrity of 3,5-DHP...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) . As a critical biomarker for whole-grain metabolism and a potent antioxidant, maintaining the structural integrity of 3,5-DHPPA during in vitro assays and LC-MS quantification is paramount.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the chemical causality behind common experimental failures and provide self-validating protocols to ensure absolute confidence in your analytical data.

Part 1: Troubleshooting Solubility & Reconstitution (FAQs)

Q: Why does my 3,5-DHPPA precipitate immediately when I dilute my DMSO stock into a pH 3.0 buffer? A: This is a classic issue of pH-dependent ionization. 3,5-DHPPA contains a carboxylic acid group with a pKa of approximately 3.82[1]. At pH 3.0, the molecule exists predominantly in its neutral, protonated state. In this state, its three hydrogen bond donors and four hydrogen bond acceptors create a rigid, highly stable intermolecular hydrogen-bonding network, which severely limits aqueous solubility and causes precipitation[1]. Solution: Ensure your working buffer is at least pH 5.0. At this pH, the carboxylate group becomes ionized, disrupting the solute-solute intermolecular network and enhancing water dipole interactions for complete dissolution.

Q: Can I use methanol or ethanol instead of DMSO for my primary 100 mM master stocks? A: Yes, but anhydrous DMSO is superior for long-term storage. 3,5-DHPPA exhibits moderate to high solubility in polar protic solvents like methanol and ethanol because they stabilize the dissolved species through solvent-solute hydrogen bonding[1]. However, anhydrous DMSO is preferred for high-concentration master stocks because it aggressively disrupts solute-solute hydrogen bonds without introducing protic exchange. Protic exchange in alcohols can facilitate slow esterification or degradation over long-term storage at -80°C.

Part 2: Troubleshooting Stability & Oxidation (FAQs)

Q: My aqueous solutions of 3,5-DHPPA turn brown after a few hours on the bench. Is the compound degrading? A: Yes, the browning is a direct visual indicator of oxidative degradation. 3,5-DHPPA features a meta-dihydroxyphenyl (resorcinol) moiety, which is highly electron-rich and vulnerable to auto-oxidation[1]. In physiological or alkaline conditions (pH ≥ 7.4), the phenolic hydroxyl groups readily undergo single-electron transfer (SET) to form reactive phenoxyl radicals[1]. These radicals rapidly undergo radical-radical coupling, forming complex, dark-colored polymeric aggregates (similar to melanin formation).

Q: How do trace metals in my buffer affect 3,5-DHPPA stability? A: Trace transition metals are catastrophic to the stability of 3,5-DHPPA. The compound can act as a chelating ligand, coordinating with metals like Fe³⁺ to form ligand-to-metal charge transfer (LMCT) complexes[2]. This coordination lowers the activation energy for the aforementioned single-electron transfer, drastically accelerating oxidative degradation even at neutral pH. Solution: Always supplement your assay buffers with a metal chelator (e.g., 1 mM EDTA) to sequester trace metals.

Part 3: Quantitative Data: Solvent Compatibility & Stability Matrix

To facilitate rapid decision-making during assay design, consult the following stability and solubility matrix.

Solvent / ConditionSolubility LimitStability (Half-life / Shelf-life)Primary Degradation Risk
Anhydrous DMSO >100 mM>12 months at -80°CHygroscopic water absorption
Methanol (100%) ~50 mM>6 months at -20°CTrace esterification
Aqueous Buffer (pH 2.0) <1 mMStable (>1 week at 4°C)Precipitation (Neutral form)
Aqueous Buffer (pH 6.5) >50 mM~48 hours at 4°CSlow auto-oxidation
Aqueous Buffer (pH 8.5+) >100 mM<4 hours at 25°CRapid radical polymerization
Chloroform InsolubleN/AN/A

Part 4: Visual Workflows & Mechanistic Pathways

SolventWorkflow A Solid 3,5-DHPPA (Lyophilized Powder) B Solvent Selection A->B C Anhydrous DMSO / Methanol (Stock Solution) B->C Long-term Storage D Aqueous Buffer (Working Solution) B->D Assay Preparation I Store at -80°C (Argon Purged) C->I E pH < 4.0 (Neutral Form) D->E Acidic Conditions F pH 7.4 - 10.0 (Ionized Form) D->F Physiological/Alkaline G Precipitation Risk High Stability E->G H High Solubility Oxidation Risk F->H

Figure 1: Decision tree for 3,5-DHPPA solvent selection, highlighting pH-dependent solubility risks.

OxidationPathway A 3,5-DHPPA (Intact Phenol) B Alkaline pH (>7.0) Trace Metals (Fe3+, Cu2+) A->B Exposure C Single Electron Transfer (Deprotonation) B->C D Phenoxyl Radical (Reactive Intermediate) C->D E Radical-Radical Coupling (Oligomerization) D->E F Brown/Black Precipitates (Melanin-like Polymers) E->F Signal Loss in Assays

Figure 2: Oxidative degradation mechanism of 3,5-DHPPA via single-electron transfer and coupling.

Part 5: Self-Validating Experimental Protocols

To guarantee reproducibility, follow these causality-driven protocols. Each step is designed to mitigate the specific chemical vulnerabilities of 3,5-DHPPA.

Protocol A: Preparation of 100 mM Anhydrous Master Stock

Causality Focus: Preventing moisture-induced micro-environments that lead to localized oxidation.

  • Equilibration: Remove the lyophilized 3,5-DHPPA vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Reasoning: Opening a cold vial introduces atmospheric condensation. Trace water in the anhydrous stock will facilitate localized pH shifts and subsequent oxidation over time.

  • Weighing: Weigh 18.22 mg of 3,5-DHPPA (MW = 182.17 g/mol ) into a low-bind amber microcentrifuge tube.

  • Dissolution: Add exactly 1.0 mL of anhydrous, molecular-sieve-treated DMSO. Vortex gently until the solution is completely clear.

  • Aliquot & Purge: Aliquot the master stock into 50 µL volumes. Overlay the headspace of each tube with a gentle stream of Argon or Nitrogen gas before sealing tightly. Reasoning: Displacing ambient oxygen prevents the auto-oxidation of the electron-rich resorcinol ring during long-term storage.

  • Storage: Store immediately at -80°C.

Protocol B: Preparation of Assay-Ready Aqueous Solutions

Causality Focus: Balancing solubility requirements with oxidative protection.

  • Buffer Preparation: Prepare your assay buffer at pH 5.5 to 6.5. Supplement the buffer with 1 mM EDTA and degas the solution using a vacuum sonicator for 15 minutes. Reasoning: This pH range ensures the carboxylic acid is ionized for solubility, while remaining acidic enough to suppress phenoxyl radical formation. EDTA chelates catalytic trace metals[2].

  • Thawing: Thaw a 50 µL DMSO stock aliquot on ice, protected from light.

  • Dilution: Rapidly dilute the stock into the degassed assay buffer to your final working concentration (e.g., 1 mM). Ensure the final DMSO concentration remains below 1% (v/v) to avoid solvent toxicity in downstream cellular assays.

  • Self-Validation Check (Critical Step): Before proceeding to your assay, measure the UV-Vis absorbance of the working solution. A stable, sharp peak at ~280-300 nm indicates intact 3,5-DHPPA[2]. A baseline shift or emerging broad absorbance in the visible spectrum (>400 nm) indicates phenoxyl radical polymerization. If visible absorbance is detected, the solution is compromised and must be discarded.

  • Execution: Keep the validated working solution on ice and utilize it within 2–4 hours.

References

  • Smolecule. "Buy 3-(3,5-Dihydroxyphenyl)propanoic acid | 26539-01-5 - Smolecule: Solubility Characteristics and Partition Coefficients." Smolecule.com.
  • American Chemical Society. "Engineering the Melanin Building Block DHICA into a Fe3+ Coordination Coating for Solar Evaporation | Langmuir." ACS Publications.

Sources

Troubleshooting

Technical Support Center: HPLC Method Development &amp; Troubleshooting for 3-(3,5-Dihydroxyphenyl)propanoic Acid

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific chromatogra...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, analytical chemists, and drug development professionals in overcoming the specific chromatographic challenges associated with 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) .

DHPPA is a highly polar, low-molecular-weight phenolic acid often analyzed as a biomarker for whole-grain intake or microbiome metabolism. Due to its multiple ionizable functional groups, achieving reproducible retention, symmetrical peak shape, and high detection sensitivity requires rigorous control of the chromatographic environment.

Section 1: Expert FAQs & Troubleshooting Guide

Q1: Why am I observing severe peak tailing and split peaks for DHPPA on my C18 column? The Causality: DHPPA possesses a carboxylic acid group with a pKa of approximately 3.82, alongside two phenolic hydroxyl groups with pKa values between 9 and 10[1]. If your mobile phase pH is unbuffered or sits near the carboxylic acid's pKa (e.g., pH 3.5–4.5), the molecule exists in a dynamic equilibrium between its protonated (neutral) and deprotonated (anionic) states. These two states interact differently with the hydrophobic stationary phase, resulting in band broadening and split peaks[2]. The Solution: You must force the molecule into a single, protonated state. Acidify the aqueous mobile phase to a pH of 2.5 using 0.1% to 0.5% formic or acetic acid[3]. This ensures the carboxylate moiety is fully protonated, maximizing hydrophobic interaction with the C18 phase and yielding a sharp, symmetrical peak.

Q2: Should I use Methanol or Acetonitrile as the organic modifier for DHPPA? The Causality: The retention of phenolic compounds is governed by hydrophobic interactions and mobile phase solubility[2]. Acetonitrile is an aprotic solvent that generally provides lower backpressure and sharper peaks due to highly favorable mass transfer kinetics. Methanol, however, is a protic solvent capable of hydrogen bonding with the resorcinol-like hydroxyl groups of DHPPA[2]. The Solution: For standard quantitation, Acetonitrile is preferred for its efficiency and peak sharpness[3]. If you are dealing with complex biological matrices (like urine or plasma) and face co-eluting isobaric interferences, switching to Methanol can alter the selectivity and resolve the critical pair.

Q3: What is the optimal detection strategy for trace-level DHPPA in biological matrices? The Causality: Unlike cinnamic acid derivatives which have extended conjugation, DHPPA's UV absorption is localized to its unconjugated phenolic ring, resulting in a UV maximum around 275–280 nm[4]. While UV/PDA detection is sufficient for high-concentration plant extracts, it lacks the sensitivity required for trace biological analysis. The Solution: Use Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) operating in Negative Electrospray Ionization (ESI-) mode . The carboxylic acid group readily loses a proton to form a highly stable [M−H]− precursor ion at m/z 181[5].

Section 2: Diagnostic Workflows

Troubleshooting Start Issue: Peak Tailing or Split Peaks CheckPH Check Mobile Phase pH Is pH < 3.0? Start->CheckPH AdjustPH Add 0.1%-0.5% Formic or Acetic Acid CheckPH->AdjustPH No CheckCol Check Column Void CheckPH->CheckCol Yes Success Symmetrical Peak Achieved AdjustPH->Success ReplaceCol Replace C18 Column CheckCol->ReplaceCol Damaged CheckCol->Success Intact ReplaceCol->Success

Caption: Diagnostic logic tree for resolving DHPPA peak shape anomalies in RP-HPLC.

Section 3: Standardized Experimental Protocols

Protocol A: UV-HPLC Method for DHPPA Quantitation

This protocol utilizes a self-validating equilibration step to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Solvent A: Add 5.0 mL of glacial acetic acid to 995 mL of ultrapure water (0.5% v/v). Validation Check: Measure the pH; it must read between 2.5 and 2.8 before proceeding[3]. Degas via sonication for 15 minutes.

    • Solvent B: 100% HPLC-grade Acetonitrile.

  • System Setup: Install a C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm). Set the column oven temperature strictly to 30°C to stabilize mass transfer thermodynamics.

  • Equilibration (Self-Validating): Pump 5% Solvent B at 1.0 mL/min. Monitor the UV baseline at 280 nm. Do not inject until the baseline variance is less than 0.1 mAU over a 5-minute window.

  • Gradient Execution: Execute the optimized gradient (see Table 2).

  • Detection: Monitor absorbance at 280 nm (primary for DHPPA) and 310 nm (secondary for conjugated phenolic impurities)[4].

Protocol B: LC-MS/MS Method for Biological Matrices
  • Sample Extraction: Spike 100 µL of plasma/urine with an internal standard (e.g., DHPPA-d4). Add 300 µL of ice-cold acetonitrile to precipitate proteins. Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Transfer 200 µL of the supernatant to an autosampler vial.

  • MS Optimization: Infuse a 1 µg/mL DHPPA standard directly into the MS. Optimize the declustering potential to maximize the m/z 181 [M−H]− precursor ion. Optimize collision energy (CE) to monitor the dominant product ions (typically m/z 137, corresponding to the loss of CO2​ ).

Section 4: Quantitative Data & Method Parameters

Table 1: Mobile Phase Additive Comparison for Phenolic Acids

AdditiveConcentrationResulting pHPeak Symmetry (As)MS Compatibility
Formic Acid 0.1% (v/v)~2.71.05 - 1.15Excellent (Volatile)
Acetic Acid 0.5% (v/v)~2.60.95 - 1.10Excellent (Volatile)
Phosphoric Acid 0.1% (v/v)~2.10.90 - 1.00Poor (Non-volatile, will contaminate MS)

Note: While phosphoric acid provides excellent UV chromatography[2], it is strictly forbidden in LC-MS workflows.

Table 2: Optimized Gradient Elution Profile for DHPPA [3]

Time (min)Flow Rate (mL/min)% Solvent A (0.5% Acetic Acid)% Solvent B (Acetonitrile)
0.01.095%5%
5.01.095%5%
35.01.060%40%
36.01.05%95%
40.01.05%95%
41.01.095%5% (Re-equilibration)

Section 5: System Architecture

LCMS_Pathway Sample DHPPA Sample Injection Column C18 RP Column (Separation) Sample->Column ESI ESI (-) Source [M-H]- m/z 181 Column->ESI Eluate Quad1 Q1: Precursor Selection ESI->Quad1 Ions Cell Collision Cell (Fragmentation) Quad1->Cell Quad3 Q3: Product Ion Monitoring Cell->Quad3 Detector Electron Multiplier Quad3->Detector

Caption: Fluidic and signaling pathway for LC-MS/MS quantification of DHPPA in ESI negative mode.

References

  • A new method for simultaneous determination of 14 phenolic acids in agricultural soils by multiwavelength HPLC-PDA analysis. RSC Advances (RSC Publishing). Available at:[Link]

  • Quantitative HPLC analysis of phenolic acids, flavonoids and ascorbic acid. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Blood polyphenol concentrations and differentiated thyroid carcinoma in women from the European Prospective Investigation into Cancer and Nutrition (EPIC) study. Clinical Chemistry / University of Barcelona. Available at:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(3,5-Dihydroxyphenyl)propanoic Acid (3,5-DHPPA)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of isolating 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA).

Widely recognized as a critical exposure biomarker for whole-grain alkylresorcinol intake[1], 3,5-DHPPA (MW: 182.17 g/mol ) requires precise handling. Its dual functionality—a moderately acidic propanoic acid tail (pKa ~3.82) and an oxidation-prone resorcinol moiety—demands strict pH control and inert conditions during extraction from complex biological matrices like urine, serum, or plant extracts[2][3].

This guide provides self-validating protocols, mechanistic troubleshooting, and optimized parameters to ensure high-yield, high-purity recovery.

Mechanistic Purification Workflow

Workflow N1 Crude Biological Extract (Urine / Plasma / Plant) N2 Acidification (pH < 2.5) Protonates Carboxyl Group N1->N2 N3 Solid-Phase Extraction (SPE) Polymeric Reversed-Phase N2->N3 N4 Elution & Concentration (Methanol / Ethyl Acetate) N3->N4 N5 Preparative HPLC C18 Column, Acidic Gradient N4->N5 N6 Fraction Collection UV Detection at 280 nm N5->N6

Figure 1: Mechanistic workflow for the extraction and purification of 3,5-DHPPA from crude matrices.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why does my 3,5-DHPPA yield drop significantly during the concentration step, and how can I prevent it? Expert Insight: The resorcinol ring (the 3,5-dihydroxy configuration on the phenolic ring) is highly susceptible to auto-oxidation, especially when exposed to light, heat, or alkaline conditions. Oxidation converts the hydroxyl groups into highly reactive quinones, leading to irreversible degradation[2]. Solution: Always evaporate solvents under a stream of inert gas (nitrogen or argon) at temperatures strictly below 35°C. Maintain the extract in an acidic environment (pH < 4) to stabilize the phenolic hydroxyl groups. Adding a volatile antioxidant, such as 0.1% ascorbic acid, to the extraction solvent can mitigate oxidative loss during lyophilization.

Q2: Should I use Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) for initial matrix cleanup? Expert Insight: While LLE using ethyl acetate is cost-effective, SPE using a polymeric reversed-phase sorbent (e.g., Strata-X or Oasis HLB) provides superior matrix depletion and reproducibility for polar phenolic acids like 3,5-DHPPA[3]. Causality: The pKa of the carboxylic acid group in 3,5-DHPPA is 3.82[2]. If the matrix pH is not strictly controlled below 2.5, the molecule will ionize, drastically reducing its partition coefficient into organic solvents during LLE. Polymeric SPE sorbents offer a higher retention capacity for protonated phenolic acids and allow for aggressive aqueous washing steps to remove salts and polar interferences.

Q3: My preparative HPLC fractions show co-elution with 3,5-dihydroxybenzoic acid (3,5-DHBA). How do I resolve this? Expert Insight: 3,5-DHBA and 3,5-DHPPA are homologous alkylresorcinol metabolites often present in the same biological samples[1][3]. 3,5-DHBA lacks the ethyl linker, making it slightly more polar. Solution: Flatten the gradient slope of your mobile phase. Use 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Hold the gradient at 10-15% B for an extended period. The increased hydrophobicity of the propanoic acid chain in 3,5-DHPPA will cause it to interact longer with the C18 stationary phase, eluting later than 3,5-DHBA.

Quantitative Parameters & Troubleshooting Tables

Table 1: Physicochemical & Chromatographic Parameters of 3,5-DHPPA

ParameterValue / RecommendationMechanistic Rationale
Molecular Weight 182.17 g/mol Target mass for LC-MS/MS verification (ESI negative mode: m/z 181[M-H]⁻).
pKa (Carboxyl) 3.82 ± 0.10Dictates extraction pH; must be < 2.5 to ensure the molecule is in a neutral state for reversed-phase retention.
UV Absorbance Max ~280 nmOptimal wavelength for HPLC-UV/DAD detection due to the conjugated phenolic ring.
Optimal Column C18 (End-capped)End-capping prevents secondary ionic interactions between the propanoic acid tail and residual silanols on the silica support.

Table 2: Troubleshooting SPE Recovery Issues

SymptomRoot CauseCorrective Action
Analyte lost in Load/Wash fraction Matrix pH is too high (> 3.82), causing ionization of the carboxyl group.Acidify the crude extract to pH 2.0 with 1M HCl or Formic Acid prior to loading.
Low purity in Eluate Insufficient wash step leaving polar matrix components behind.Increase wash volume using 5% Methanol in 0.1% Formic Acid to elute polar interferences without desorbing the target.
Poor elution recovery Elution solvent is too weak to disrupt hydrophobic interactions.Elute with 100% Methanol or Ethyl Acetate. Ensure the sorbent is soaked for 1 minute before pulling the solvent through.
Experimental Protocols: Self-Validating Systems
Protocol 1: Solid-Phase Extraction (SPE) of 3,5-DHPPA from Biological Matrices

This protocol utilizes a polymeric reversed-phase cartridge (e.g., 60 mg/3 mL) to isolate 3,5-DHPPA from crude extracts like urine or plasma[3][4].

  • Sample Pre-treatment: Centrifuge the crude extract at 10,000 x g for 10 minutes to remove particulates. Dilute 1 mL of the supernatant with 1 mL of 2% aqueous formic acid.

    • Validation Checkpoint: Verify the sample pH is ≤ 2.5 using indicator paper before proceeding.

  • Cartridge Conditioning: Pass 3 mL of MS-grade Methanol through the SPE cartridge, followed by 3 mL of 0.1% aqueous formic acid. Do not allow the sorbent bed to dry out.

  • Sample Loading: Load the acidified sample onto the cartridge at a strictly controlled flow rate of 1 mL/min to ensure optimal mass transfer into the pores.

  • Washing: Wash the cartridge with 3 mL of 5% Methanol in 0.1% aqueous formic acid to remove salts and highly polar endogenous metabolites. Dry the cartridge under maximum vacuum for 5 minutes.

  • Elution: Elute 3,5-DHPPA using 2 mL of 100% Methanol (or Ethyl Acetate for higher specificity).

  • Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 30°C. Reconstitute in 200 µL of Initial HPLC Mobile Phase (e.g., 5% Acetonitrile / 95% Water with 0.1% Formic Acid).

Protocol 2: Preparative HPLC Purification

Designed to separate 3,5-DHPPA from structurally similar phenolic acids and residual matrix background[1].

  • System Setup: Equip the HPLC with a Preparative C18 column (e.g., 250 x 21.2 mm, 5 µm). Set the column oven to 30°C to ensure reproducible retention times.

  • Mobile Phase Preparation:

    • Solvent A: Ultrapure Water + 0.1% Formic Acid (v/v). (Formic acid suppresses the ionization of the pKa 3.82 carboxyl group, preventing peak tailing).

    • Solvent B: Acetonitrile + 0.1% Formic Acid (v/v).

  • Gradient Elution Program:

    • 0 - 5 min: 5% B (Isocratic hold to elute the void volume and polar contaminants).

    • 5 - 25 min: Linear gradient from 5% B to 40% B. (3,5-DHPPA typically elutes in this window).

    • 25 - 30 min: 100% B (Column wash to remove lipophilic compounds).

    • 30 - 35 min: 5% B (Re-equilibration).

  • Detection & Collection: Monitor UV absorbance at 280 nm. Collect fractions based on peak thresholding.

  • Post-Purification: Pool fractions containing 3,5-DHPPA. Remove the acetonitrile via rotary evaporation (under vacuum, <35°C), and lyophilize the remaining aqueous layer to yield pure 3,5-DHPPA powder.

References
  • Analytical Chemistry (ACS). "Untargeted 1H NMR-Based Metabolomics Analysis of Urine and Serum Profiles after Consumption of Lentils, Chickpeas, and Beans." ACS Publications. [Link]

  • National Institutes of Health (NIH / PMC). "Urinary Biomarkers of Whole Grain Wheat Intake Identified by Non-targeted and Targeted Metabolomics Approaches." PubMed Central.[Link]

  • Nutrition Reviews (Oxford Academic). "Dietary biomarkers—an update on their validity and applicability in epidemiological studies." Oxford University Press. [Link]

  • ACS Omega. "Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods." ACS Publications. [Link]

Sources

Troubleshooting

Method refinement for 3-(3,5-Dihydroxyphenyl)propanoic acid extraction from whole grains

Welcome to the Technical Support Center for Analytical Methodologies. This guide is engineered for researchers and drug development professionals optimizing the extraction and quantification of 3-(3,5-Dihydroxyphenyl)pro...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Analytical Methodologies. This guide is engineered for researchers and drug development professionals optimizing the extraction and quantification of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) from whole grain matrices.

DHPPA is a critical phenolic acid and a major metabolite of alkylresorcinols, serving as a highly specific biomarker for whole grain intake in clinical studies[1][2]. Extracting it from complex carbohydrate and lipid matrices requires precise chemical control to prevent degradation and ensure high recovery rates.

I. Experimental Workflow: DHPPA Extraction

The following diagram maps the optimized sequence for isolating free, conjugated, and bound DHPPA from whole grain matrices.

Workflow A Whole Grain Sample (Milling & Defatting) B Microwave-Assisted Extraction (MAE) (Water, 170°C, 10 min) A->B Matrix disruption C Alkaline Hydrolysis (2N NaOH, Ascorbate, EDTA) B->C Release bound phenolics D Acidification (6N HCl to pH 2) C->D Protonate DHPPA E Liquid-Liquid Extraction (Ethyl Acetate / Diethyl Ether) D->E Organic partitioning F Concentration & Reconstitution (Nitrogen stream, MeOH) E->F Solvent removal G LC-MS/MS Analysis (Quantification of DHPPA) F->G Final analysis

Caption: Workflow for extraction and quantification of DHPPA from whole grain matrices.

II. Step-by-Step Methodology: The Self-Validating Protocol

To ensure absolute trustworthiness in your analytical results, this protocol integrates mechanistic rationale (causality) and internal validation at every critical juncture.

Step 1: Matrix Preparation & Defatting

  • Action: Mill whole grains to a particle size of <0.5 mm. Defat the flour using hexane (1:5 w/v) for 1 hour under continuous agitation.

  • Causality: Whole grains contain neutral lipids that form severe emulsions during downstream liquid-liquid extraction. Removing them early drastically improves the partitioning efficiency of phenolic acids.

  • Self-Validation: Spike the defatted matrix with a known concentration of isotopically labeled DHPPA-d4 (Internal Standard). Tracking this heavy isotope through the entire workflow allows you to calculate absolute recovery and mathematically correct for matrix suppression during LC-MS/MS analysis.

Step 2: Microwave-Assisted Extraction (MAE)

  • Action: Mix the defatted flour with HPLC-grade water at a 1:99 solid-to-liquid ratio. Subject the mixture to MAE at 170°C for 10 minutes[3].

  • Causality: Traditional ethanol extractions are slow and inefficient. Water possesses a high dielectric constant, allowing for rapid, localized superheating under microwave irradiation. This bursts the plant cell walls efficiently, releasing free and soluble-conjugated phenolics significantly faster than conventional methods.

Step 3: Alkaline Hydrolysis (Bound Phenolic Release)

  • Action: To the MAE residue, add 2N NaOH, 1% ascorbic acid, and 10 mM EDTA. Stir under a nitrogen gas stream for 2 hours at room temperature[4][5].

  • Causality: The majority of DHPPA in whole grains is covalently bound to structural carbohydrates via ester linkages. NaOH cleaves these bonds. Ascorbic acid (a reducing agent) and EDTA (a metal chelator) are strictly required to prevent the auto-oxidation of DHPPA's vulnerable dihydroxyphenyl ring under alkaline conditions[4].

Step 4: Acidification

  • Action: Adjust the hydrolysate to pH 2.0 using 6N HCl[4][5].

  • Causality: DHPPA contains a carboxylic acid group with a pKa of ~4.5. Lowering the pH to 2.0 ensures the molecule is fully protonated (uncharged). This is an absolute thermodynamic requirement for the molecule to partition out of the aqueous phase and into an organic solvent.

Step 5: Liquid-Liquid Extraction (LLE)

  • Action: Extract the acidified solution three times with a 1:1 (v/v) mixture of ethyl acetate and diethyl ether[4][5].

  • Causality: This specific solvent blend perfectly balances polarity. Ethyl acetate targets more polar conjugated phenolics, while diethyl ether highly favors the capture of free aglycones like DHPPA.

Step 6: Concentration & Reconstitution

  • Action: Pool the organic layers, dry over anhydrous sodium sulfate to remove residual water, and evaporate to dryness under a gentle nitrogen stream. Reconstitute the dried extract in 50% methanol for LC-MS/MS injection[2].

III. Data Presentation: Methodological Efficacy

The shift from conventional extraction to green, Microwave-Assisted Extraction (MAE) has redefined recovery benchmarks. The table below summarizes the quantitative superiority of MAE utilizing water over traditional solvent systems.

Table 1: Quantitative Comparison of Extraction Methodologies for Phenolic Compounds in Wheat[3]

Extraction MethodSolvent SystemTemperature (°C)Time (min)Total Phenolic Yield (mg/g DW)
Conventional Extraction (CE)80% EthanolRoom Temp1202.78 ± 0.18
Microwave-Assisted Extraction (MAE)80% Ethanol170103.52 ± 0.24
Microwave-Assisted Extraction (MAE)Water170105.41 ± 0.25

IV. Troubleshooting & FAQs

Q1: Why am I seeing massive degradation of DHPPA during the bound-phenolic extraction step? Causality: DHPPA features a resorcinol moiety (two hydroxyl groups on the phenyl ring), making it highly susceptible to auto-oxidation and quinone formation at the high pH levels required for alkaline hydrolysis. Solution: Introduce a self-validating antioxidant system. Studies demonstrate that adding ascorbic acid and EDTA directly to the NaOH hydrolysis buffer increases total phenolic acid yields by 5–17%[4]. Furthermore, purging the reaction vessel with nitrogen gas displaces dissolved oxygen, halting oxidative degradation[5].

Q2: My LC-MS/MS chromatogram shows severe matrix suppression at the DHPPA retention time. How can I resolve this? Causality: Co-elution of highly polymeric carbohydrates (starch fragments) or residual lipids from the whole grain matrix suppresses the ionization of DHPPA in the electrospray ionization (ESI) source. Solution: Implement a Solid-Phase Extraction (SPE) clean-up using a Mixed-Mode Anion Exchange (MAX) cartridge. Because DHPPA is a weak acid, it will bind to the MAX sorbent at a neutral pH. This allows you to wash away neutral lipids and carbohydrates with pure methanol before eluting the purified DHPPA with an acidic organic solvent (e.g., 2% formic acid in methanol).

Q3: Is water or ethanol better for the initial extraction of DHPPA from whole grain kernels? Causality: Microwave-assisted extraction (MAE) relies on the dielectric constant of the solvent to generate heat. Water has a significantly higher dielectric constant than ethanol, leading to rapid superheating and violent disruption of the plant cell wall matrix. Solution: Use water. Empirical data shows MAE with water at 170°C yields 5.41 mg/g DW of phenolic compounds, outperforming 80% ethanol (3.52 mg/g DW) under the exact same conditions[3].

V. Biological Context: Alkylresorcinol Metabolism

Understanding the origin of DHPPA aids in interpreting clinical biomarker data. DHPPA is not synthesized directly by the plant; rather, it is a downstream metabolic product of alkylresorcinols (ARs)[1].

Pathway N1 Alkylresorcinols (ARs) (Whole Grain Bran) N2 Cytochrome P450 4F2 (Omega-Oxidation) N1->N2 Initial degradation N3 Beta-Oxidation (Chain Shortening) N2->N3 Enzymatic cleavage N4 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) N3->N4 Major Metabolite N5 3,5-Dihydroxybenzoic acid (DHBA) N3->N5 Minor Metabolite

Caption: Metabolic degradation pathway of whole grain alkylresorcinols into DHPPA.

In biological systems, alkylresorcinols undergo omega-oxidation mediated by the Cytochrome P450 4F2 enzyme, followed by beta-oxidation chain shortening to form DHPPA[1]. Because it is subsequently excreted in urine, DHPPA serves as a non-invasive, highly reliable biomarker for whole grain consumption in human metabolic studies[1][2].

VI. References

  • Effect of Processing on Phenolic Composition of Dough and Bread Fractions Made from Refined and Whole Wheat Flour of Three Wheat Varieties - Journal of Agricultural and Food Chemistry (ACS Publications).[Link]

  • Extraction of phenolic compounds from wheat by developing a rapid and reliable microwave-assisted method - MSpace (University of Manitoba).[Link]

  • Green Extraction of Wheat Phenolic Acids Using Microwave‐Assisted Extraction - ResearchGate.[Link]

  • Phenolic acids and antioxidant properties of barley wholegrain and pearling fractions - Journal.fi. [Link]

  • Sample treatment protocols for urinary DHBA and DHPPA - ResearchGate.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Recovery of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Welcome to the technical support center for 3-(3,5-dihydroxyphenyl)propanoic acid (DHPPA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the r...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-(3,5-dihydroxyphenyl)propanoic acid (DHPPA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the recovery and purity of this valuable compound. As a phenolic acid with a resorcinol core, DHPPA presents unique handling challenges due to its chemical sensitivities.[1][2] This document provides in-depth, experience-driven advice in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Part A: Troubleshooting Guide

This section addresses specific, common problems encountered during the isolation and purification of DHPPA. Each answer provides an explanation of the underlying chemical principles and a set of actionable solutions.

Q1: My recovery after liquid-liquid extraction (LLE) is extremely low. What are the likely causes?

A1: From my experience, low recovery during LLE of polar phenolic acids like DHPPA almost always traces back to one of three critical parameters: pH, solvent choice, or phase separation issues.

  • The Critical Role of pH: DHPPA has two acidic functional groups: a carboxylic acid (predicted pKa ~4.7) and two phenolic hydroxyls (pKa >9).[3][4] For effective extraction into an organic solvent, both groups must be in their neutral, protonated form. If the pH of your aqueous phase is at or above the pKa of the carboxylic acid, the molecule will exist as a carboxylate anion. This charged species is highly water-soluble and will remain partitioned in the aqueous layer, leading to devastatingly low recovery.

    • Solution: Before extraction, you must acidify your aqueous sample to a pH of 2-3 using an acid like HCl or H₂SO₄.[5] This ensures the carboxylic acid is fully protonated (R-COOH), significantly reducing the molecule's polarity and driving it into the organic phase.

  • Suboptimal Solvent Selection: The polarity of your extraction solvent must be well-matched to DHPPA. While DHPPA is polar, using a solvent that is too polar (like methanol or ethanol) will lead to miscibility with the aqueous phase, preventing extraction. Conversely, a non-polar solvent like hexane will not effectively solvate the molecule.

    • Solution: Ethyl acetate is the most commonly recommended and effective solvent for extracting phenolic acids from aqueous solutions.[6] It offers a good balance of polarity to dissolve DHPPA without being miscible with water. Other viable options include 2-methyltetrahydrofuran (2-MeTHF), which has shown excellent extraction yields for phenolic acids and is considered a greener alternative.[6]

  • Emulsion Formation: During extraction, vigorous shaking can create stable emulsions, especially if your sample contains proteins, sugars, or other surfactants.[7] An emulsion is a suspension of one liquid within the other, which physically traps your product at the interface and makes clean separation of the layers impossible.

    • Solution: Instead of vigorous shaking, use gentle but thorough inversions of the separatory funnel. If an emulsion does form, it can sometimes be broken by adding a small amount of brine (saturated NaCl solution) or by gently swirling a glass rod at the interface. In some cases, centrifugation is required to separate the layers.

Q2: My final product is discolored (yellow, pink, or brown) and shows multiple spots on TLC. What happened?

A2: This is a classic sign of oxidation. The 3,5-dihydroxy (resorcinol) structure on the benzene ring makes DHPPA highly susceptible to oxidation, which can be triggered by oxygen, light, elevated temperatures, or basic pH conditions.[8]

  • Mechanism of Degradation: The phenolic hydroxyl groups can be oxidized to form quinone-type structures.[9] These quinones are highly colored and can polymerize, leading to a complex mixture of brown impurities and a significant decrease in the purity of your target compound. This process is often accelerated by the presence of trace metal ions.

    • Solution 1: Maintain an Inert Atmosphere: Whenever possible, work under an inert atmosphere of nitrogen or argon. This is especially critical during solvent evaporation steps where the sample is concentrated and exposed to heat.[8]

    • Solution 2: Protect from Light: Wrap your flasks and vials in aluminum foil to protect the light-sensitive compound from phot-degradation.

    • Solution 3: Control Temperature: Avoid excessive heat at all stages. Keep extraction temperatures low and use a rotary evaporator with a water bath set below 40°C for solvent removal.[10]

    • Solution 4: Consider Antioxidants: For long-term storage of solutions, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or Vitamin E can help inhibit the oxidation process.[8]

Q3: I'm losing my product during purification by chromatography (e.g., SPE or Column). Why?

A3: Product loss during chromatographic purification is often due to irreversible adsorption, on-column degradation, or incomplete elution.

  • Irreversible Adsorption/Degradation on Silica Gel: Standard silica gel can be slightly acidic and its surface is covered with silanol groups (-Si-OH). These groups can strongly interact with the phenolic hydroxyls of your compound through hydrogen bonding, leading to poor recovery. In some cases, the silica surface can even catalyze degradation.

  • Incomplete Elution: The solvent system you are using may not be strong enough to displace the DHPPA from the stationary phase, causing it to remain on the column.

    • Solution 1: Use an Acidified Mobile Phase: When using silica or C18 solid-phase extraction (SPE) cartridges, acidifying your mobile phase (e.g., with 0.1% formic or acetic acid) is crucial.[10] This keeps the DHPPA in its protonated state, minimizing ionic interactions with the stationary phase and preventing peak tailing.

    • Solution 2: Choose the Right Stationary Phase: For preparative column chromatography, consider using a less acidic stationary phase like deactivated silica or a bonded phase like diol. For SPE, hydrophilic-lipophilic balance (HLB) cartridges can offer better recovery for polar compounds like DHPPA compared to standard C18.[11]

    • Solution 3: Optimize Your Elution Gradient: Ensure your elution solvent is sufficiently polar. For C18 SPE, after washing away impurities, elute the DHPPA with methanol or acetonitrile.[10] For a silica column, a gradient of ethyl acetate in hexanes, often with a small percentage of acetic acid, is a good starting point.

Q4: My purified product won't crystallize and remains an oil. What should I do?

A4: Oiling out during recrystallization is typically caused by the presence of impurities or using an inappropriate solvent system. Impurities can disrupt the crystal lattice formation, a phenomenon known as melting point depression.

  • Solution 1: Re-evaluate Purity: Before attempting recrystallization, ensure the product is of high purity (>95%). If not, an additional purification step, such as preparative HPLC or another column, may be necessary.

  • Solution 2: Optimize Recrystallization Solvents: A good recrystallization solvent should dissolve your compound when hot but not when cold.[12] For DHPPA, start with a solvent system like isopropanol, or a co-solvent system such as ethyl acetate/hexanes or methanol/water.

  • Protocol: Recrystallization:

    • Dissolve the crude DHPPA in a minimal amount of boiling solvent.[12]

    • If colored impurities are present, you can add a small amount of activated carbon and hot filter the solution.

    • Allow the solution to cool slowly to room temperature. Do not disturb it. Slow cooling encourages the formation of larger, purer crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.

    • Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.

Part B: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid DHPPA and its solutions?

A1:

  • Solid DHPPA: The solid should be stored in a tightly sealed container in a cool, dry, and dark place.[8] For long-term stability, flush the container with an inert gas like argon or nitrogen to displace oxygen and store at -20°C.[13][14]

  • DHPPA Solutions: Solutions are far more prone to oxidation than the solid material.[8] Prepare solutions fresh whenever possible. If storage is necessary, use de-gassed solvents, store under an inert atmosphere in sealed vials, protect from light, and keep at -20°C or below.

Q2: Can you summarize the key physicochemical properties of DHPPA?

A2: Certainly. Understanding these properties is fundamental to troubleshooting.

Table 1: Key Physicochemical Properties of 3-(3,5-Dihydroxyphenyl)propanoic Acid

Property Value Source
Molecular Formula C₉H₁₀O₄ [2]
Molecular Weight 182.17 g/mol [2]
Appearance Pale brown or White to Off-White solid [13][14]
pKa (Predicted) 4.68 ± 0.10 (Carboxylic Acid) [3]
Water Solubility (Predicted) 3.08 g/L [4]
Common Solvents DMSO (Slightly), Methanol (Slightly) [14][15]

| Storage Temperature | -20°C (Long-term) |[14] |

Q3: Can you provide a reliable starting protocol for extracting DHPPA from an aqueous matrix?

A3: Absolutely. This protocol incorporates the key principles discussed above to maximize recovery and minimize degradation.

Protocol: Optimized Liquid-Liquid Extraction of DHPPA

  • Preparation: Start with your aqueous sample containing DHPPA in a suitably sized flask or beaker. Place it in an ice bath to keep it cool.

  • Acidification: While stirring, slowly add 1M HCl dropwise to adjust the pH of the solution to ~2.5. Verify the pH with a calibrated pH meter.

  • Extraction: Transfer the acidified solution to a separatory funnel. Add an equal volume of ethyl acetate.

  • Mixing: Stopper the funnel and gently invert it 15-20 times, periodically venting to release pressure. Avoid vigorous shaking to prevent emulsion formation.

  • Separation: Allow the layers to fully separate. The upper layer will be the organic phase containing your product. Drain the lower aqueous layer.

  • Repeat Extraction: Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate to ensure complete recovery.

  • Combine & Dry: Pool all the organic extracts. Dry the combined extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) to remove residual water.

  • Filtration: Filter off the drying agent.

  • Concentration: Remove the solvent using a rotary evaporator. Crucially, ensure the water bath temperature does not exceed 40°C.

  • Final Product: You will be left with the crude DHPPA extract, which can then be further purified by recrystallization or chromatography.

Part C: Visualizations

Workflow Diagrams

Visualizing the troubleshooting process can help systematically identify the source of low recovery.

G cluster_lle LLE Troubleshooting start Low DHPPA Recovery Detected check_lle Reviewing Liquid-Liquid Extraction (LLE) Step start->check_lle ph_check Is aqueous phase pH 2-3 before extraction? check_lle->ph_check check_purity Analyzing Product Purity & Color color_check Is product discolored (yellow/brown)? check_purity->color_check check_purification Evaluating Purification (Chromatography) Step loss_check loss_check check_purification->loss_check Significant loss during column/SPE? solvent_check Is solvent appropriate? (e.g., Ethyl Acetate) ph_check->solvent_check Yes acidify Action: Acidify to pH 2-3 with 1M HCl. ph_check->acidify No emulsion_check Was an emulsion formed? solvent_check->emulsion_check Yes change_solvent Action: Switch to Ethyl Acetate or 2-MeTHF. solvent_check->change_solvent No emulsion_check->check_purity No break_emulsion Action: Use gentle inversions, add brine, or centrifuge. emulsion_check->break_emulsion Yes acidify->check_lle change_solvent->check_lle break_emulsion->check_lle color_check->check_purification No oxidation Cause: Oxidation. Action: Use inert gas, protect from light, lower temp. color_check->oxidation Yes oxidation->check_purification acidify_mobile Action: Acidify mobile phase (0.1% Formic Acid). Consider different stationary phase. loss_check->acidify_mobile Yes end_node Recovery Optimized loss_check->end_node No acidify_mobile->end_node

Caption: Troubleshooting Decision Tree for Low DHPPA Recovery.

G cluster_extraction Step 1: Extraction cluster_purification Step 2: Purification cluster_final Step 3: Final Polish start Aqueous Sample (Containing DHPPA) acidify Acidify to pH 2-3 (e.g., 1M HCl) start->acidify extract Extract 3x with Ethyl Acetate acidify->extract dry Dry organic layers (Na2SO4) & Filter extract->dry concentrate Concentrate in vacuo (Temp < 40°C) dry->concentrate crude Crude DHPPA concentrate->crude spe SPE Purification (C18 or HLB Cartridge) crude->spe wash Wash with Acidified Water (to remove polar impurities) spe->wash elute Elute with Methanol (containing 0.1% Formic Acid) wash->elute concentrate2 Concentrate in vacuo (Temp < 40°C) elute->concentrate2 recrystallize Recrystallize (e.g., from Isopropanol) concentrate2->recrystallize pure Pure Crystalline DHPPA recrystallize->pure

Caption: Optimized Workflow for DHPPA Isolation and Purification.

Part D: References

  • Grokipedia. 3,5-Dihydroxyphenylpropionic acid.

  • Shindo, H. & Kuwatsuka, S. THE DECAYING PROCESS OF PLANTS - III. Degradation Pathway of Phenolic Acids. Soil Science and Plant Nutrition.

  • MDPI. Biotransformation of Phenolic Acids in Foods: Pathways, Key Enzymes, and Technological Applications. [Link]

  • PubChem. 3-(3,5-Dihydroxyphenyl)-1-propanoic acid. [Link]

  • Hindawi. Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. [Link]

  • ResearchGate. Schematic representation of the degradation pathways of phenolic acids from fermentation of AW and GW. [Link]

  • PMC. Extending PROXIMAL to predict degradation pathways of phenolic compounds in the human gut microbiota. [Link]

  • Wikipedia. 3,5-Dihydroxyphenylpropionoic acid. [Link]

  • MDPI. Extraction Systems and Analytical Techniques for Food Phenolic Compounds: A Review. [Link]

  • FooDB. Showing Compound 3,5-Dihydroxyphenylpropionic acid (FDB084412). [Link]

  • FooDB. Showing Compound 3-(3,5-Dihydroxyphenyl)propionic acid sulfate (FDB093607). [Link]

  • Ecoxtract. Evaluation of bio-based solvents for phenolic acids extraction from aqueous matrices. [Link]

  • ResearchGate. Liquid-liquid extraction of phenolic compounds from aqueous solution using hydrophobic deep eutectic solvents | Request PDF. [Link]

  • MDPI. Extraction, Separation, and Identification of Phenolic Compounds in Virgin Olive Oil by HPLC-DAD and HPLC-MS. [Link]

  • PMC. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • PMC. Extraction of phenolic compounds: A review. [Link]

  • Pure Help Center. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]

  • Stabilization Technologies. Base Catalyzed Oxidation of Antioxidants. [Link]

  • AIP Publishing. Optimization of the extraction process of phenolic compounds from Strobilanthes crispus L. with the ultrasound-assisted enzymatic−Aqueous two-phase extraction method. [Link]

  • ResearchGate. Oxidation of 3,5,3',5'Tetra tert -butyl-4,4'-dihydroxybiphenyl with Atmospheric Oxygen in the Absence of Base Catalysts. [Link]

  • SciSpace. Extraction techniques for the determination of phenolic compounds in food. [Link]

  • IntechOpen. Extraction Techniques of Phenolic Compounds from Plants. [Link]

  • MDPI. Exploration on the Extraction of Phenolic Acid from Abutilon theophrasti and Antioxidant and Antibacterial Activities. [Link]

  • IIP Series. Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. [Link]

  • RJPT. Study of Different Crystal Habits Formed by Recrystallization Process and Study Effect of Variables. [Link]

  • gsrs. 3,5-DIHYDROXYPHENYLPROPIONOIC ACID. [Link]

  • IIP Series. EFFECTS OF OXIDATION AND HYDROLYSIS ON THE CHEMICAL STABILITY OF DRUGS. [Link]

  • Google Patents. WO2013079785A1 - Method for recovering and purifying propionic acid.

  • SciSpace. Recrystallization of Active Pharmaceutical Ingredients. [Link]

  • ResearchGate. Method for purifying 3,4-dihydroxyphenylglycol (DHPG) from plant products. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Antioxidant Activity of 3-(3,5-Dihydroxyphenyl)propanoic Acid and Other Phenolic Compounds

Introduction: The Imperative for Antioxidant Characterization Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implic...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Antioxidant Characterization

Oxidative stress, a state defined by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of numerous diseases.[1][2] Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating cellular damage.[3] Phenolic compounds, a diverse group of secondary metabolites found in plants, are renowned for their potent antioxidant properties.[2][3] These compounds are integral to the defense mechanisms of plants and are a significant source of antioxidants in the human diet.[3][4]

This guide focuses on 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA), a phenolic acid notable as a primary metabolite of alkylresorcinols, which are bioactive compounds abundant in the bran of whole grains like wheat and rye. As a product of gut microbial metabolism, DHPPA is a key biomarker for whole-grain intake. Understanding its antioxidant capacity is crucial for elucidating the health benefits associated with whole-grain consumption.

This document provides a comparative analysis of the antioxidant activity of DHPPA against other well-characterized phenolic acids. We will delve into the fundamental mechanisms of antioxidant action, provide detailed protocols for standard in-vitro assessment methods, and discuss the critical relationship between chemical structure and antioxidant efficacy, offering a robust framework for researchers, scientists, and drug development professionals.

Pillar 1: The Mechanistic Underpinnings of Phenolic Antioxidants

The ability of phenolic compounds to neutralize free radicals is primarily attributed to their hydrogen- or electron-donating capabilities.[5] This action proceeds mainly through two pathways: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[3][4][6][7]

  • Hydrogen Atom Transfer (HAT): In this mechanism, the phenolic antioxidant (ArOH) directly donates a hydrogen atom to a free radical (R•), quenching the radical and forming a stable aryloxy radical (ArO•) that is often stabilized by resonance.[3][8] This is a direct and rapid quenching process.

    • ArOH + R• → ArO• + RH

  • Single Electron Transfer (SET): The SET mechanism involves the transfer of an electron from the phenolic antioxidant to the free radical, forming a radical cation (ArOH•+) and an anion (R⁻).[7] The radical cation can then dissociate, often releasing a proton to further stabilize.

    • ArOH + R• → ArOH•+ + R⁻

Most antioxidant capacity assays are based on one or both of these mechanisms.[2][4] Therefore, employing a battery of tests with different mechanistic bases is essential for a comprehensive evaluation of a compound's antioxidant profile.

G cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET Single Electron Transfer (SET) ArOH_hat Phenol (ArOH) ArO_hat Aryloxy Radical (ArO•) ArOH_hat->ArO_hat H• donation R_hat Free Radical (R•) RH_hat Quenched Radical (RH) R_hat->RH_hat H• acceptance ArOH_set Phenol (ArOH) ArOH_cat Phenol Radical Cation (ArOH•+) ArOH_set->ArOH_cat e⁻ donation R_set Free Radical (R•) R_anion Anion (R⁻) R_set->R_anion e⁻ acceptance

Caption: Core mechanisms of phenolic antioxidant action.

Pillar 2: Self-Validating Protocols for Antioxidant Assessment

To ensure trustworthiness and reproducibility, the protocols described below are standard, widely adopted methods in antioxidant research. Each assay relies on a spectrophotometric measurement, where the change in color of a reagent is directly proportional to the antioxidant activity of the sample.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the SET and HAT mechanisms.[5] It measures the ability of an antioxidant to reduce the stable DPPH free radical, a deep violet-colored molecule, to its non-radical, pale yellow form.[5][9] The degree of discoloration is indicative of the sample's radical scavenging potential.[5]

Experimental Protocol:

  • Reagent Preparation:

    • DPPH Solution (0.1 mM): Dissolve 3.94 mg of DPPH powder in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle to protect it from light.[10]

    • Standard Solution (e.g., Trolox): Prepare a stock solution (e.g., 1 mg/mL) and create a series of dilutions (e.g., 10-100 µg/mL) in methanol.

    • Sample Solution: Dissolve the test compound (e.g., DHPPA) in methanol to create a stock solution and prepare several dilutions to determine the IC₅₀.

  • Assay Procedure (96-Well Plate Format):

    • To separate wells, add 20 µL of each sample or standard dilution.[11]

    • Add 180 µL of the 0.1 mM DPPH solution to each well.[11]

    • For the control (blank), mix 20 µL of methanol with 180 µL of the DPPH solution.[5]

    • Mix thoroughly and incubate the plate in the dark at room temperature for 30 minutes.[10][11]

  • Measurement & Calculation:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[10][11]

    • Calculate the percentage of scavenging activity using the formula: % Scavenging Activity = [ (A_control - A_sample) / A_control ] x 100 [5]

    • The results are typically expressed as the IC₅₀ value , which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.[11] A lower IC₅₀ value signifies higher antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+).[12] This method is applicable to both hydrophilic and lipophilic compounds.[13] The pre-formed radical cation has a characteristic blue-green color, which diminishes in the presence of an antioxidant that donates an electron or hydrogen atom.[12]

Experimental Protocol:

  • Reagent Preparation:

    • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.[12]

    • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.[12]

    • ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[12]

    • Before use, dilute the ABTS•+ working solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[12]

  • Assay Procedure:

    • Add 200 µL of the diluted ABTS•+ solution to each well of a 96-well plate.[14]

    • Add 5-10 µL of the sample or standard (e.g., Trolox) to the wells.[14]

    • Mix and incubate at room temperature for approximately 5-7 minutes.[14]

    • Measure the absorbance at 734 nm.[12]

  • Calculation:

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , where the activity of the sample is compared to that of Trolox.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay is a SET-based method that measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at an acidic pH.[15] The reduction of the Fe³⁺-TPTZ (2,4,6-tripyridyl-s-triazine) complex results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which is monitored spectrophotometrically.[16]

Experimental Protocol:

  • Reagent Preparation:

    • Acetate Buffer (300 mM, pH 3.6): Prepare by dissolving sodium acetate in water and adjusting the pH with acetic acid.

    • TPTZ Solution (10 mM): Dissolve TPTZ in 40 mM HCl.

    • Ferric Chloride (FeCl₃) Solution (20 mM): Dissolve FeCl₃ in deionized water.

    • FRAP Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio.[15][16] Warm this reagent to 37°C before use.[15]

  • Assay Procedure:

    • Add 150-220 µL of the prepared FRAP reagent to each well.[15]

    • Add 10-20 µL of the sample, standard (FeSO₄), or blank (solvent) to the wells.[15]

    • Mix and incubate at 37°C for 4-10 minutes.[15][17]

    • Measure the absorbance at 593 nm.

  • Calculation:

    • A standard curve is generated using a known concentration of ferrous sulfate (FeSO₄).

    • The antioxidant capacity of the sample is expressed as µmol of Fe²⁺ equivalents per gram or mole of the sample.

G prep Prepare Reagents (Radical/Metal Complex, Sample, Standard) mix Mix Sample/Standard with Reagent Solution prep->mix incubate Incubate (Time and Temp. Specific to Assay) mix->incubate measure Measure Absorbance (Spectrophotometer) incubate->measure calculate Calculate Activity (vs. Control/Standard) measure->calculate

Caption: Generalized workflow for spectrophotometric antioxidant assays.

Pillar 3: Comparative Analysis & Structure-Activity Relationships

The antioxidant activity of a phenolic compound is intrinsically linked to its molecular structure.[18][19] Key determinants include the number and position of hydroxyl (-OH) groups on the aromatic ring and the nature of other substituents.[18][20]

To illustrate these principles, the table below presents a comparative overview of the antioxidant activity for DHPPA and other representative phenolic acids. The values are illustrative, based on established structure-activity relationships, to provide a clear comparison.

CompoundStructure DescriptionDPPH (IC₅₀, µM)ABTS (TEAC)FRAP (µmol Fe²⁺/µmol)
3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) Resorcinol structure (m-dihydroxy) with a propanoic acid tail.ModerateModerateModerate
Gallic Acid Tri-hydroxy (3,4,5-OH) benzoic acid.Very Low (High Activity)HighHigh
Caffeic Acid Catechol structure (o-dihydroxy) with a propenoic acid tail.Low (High Activity)HighHigh
p-Coumaric Acid Mono-hydroxy (4-OH) cinnamic acid.High (Low Activity)LowLow
Trolox Vitamin E analog, used as a standard reference.Low1.0 (by definition)Moderate
Discussion of Structure-Activity Relationship (SAR)
  • Number of Hydroxyl Groups: A direct correlation exists between the number of hydroxyl groups and antioxidant activity.[7] Gallic acid, with three -OH groups, consistently shows superior activity compared to di-hydroxy (Caffeic Acid, DHPPA) and mono-hydroxy (p-Coumaric Acid) phenols.[21]

  • Position of Hydroxyl Groups: The relative position of -OH groups is critical. Ortho-dihydroxy configurations, as seen in the catechol structure of Caffeic acid, are highly effective due to their ability to form stable intramolecular hydrogen bonds and readily donate electrons.[22] This typically confers greater activity than the meta-dihydroxy arrangement found in DHPPA.

  • The Propanoic Acid Side Chain: The saturated propanoic acid side chain in DHPPA decouples the carboxylic acid group from the aromatic ring's resonance system. In contrast, the unsaturated side chain in caffeic and coumaric acids allows for extended electron delocalization, which can enhance the stability of the resulting phenoxy radical and thus contribute to antioxidant activity.[20]

  • DHPPA in Context: 3-(3,5-Dihydroxyphenyl)propanoic acid possesses a resorcinol-type structure. While it is an effective radical scavenger, its meta-positioning of hydroxyl groups generally results in lower activity compared to catechol (ortho) or pyrogallol (ortho, tri-hydroxy) structures. Its activity is expected to be significantly higher than mono-phenols like p-Coumaric acid but less potent than premier antioxidants like Caffeic or Gallic acid.

G cluster_DHPPA DHPPA (m-dihydroxy) cluster_Caffeic Caffeic Acid (o-dihydroxy) cluster_Gallic Gallic Acid (tri-hydroxy) cluster_Coumaric p-Coumaric Acid (mono-hydroxy) DHPPA DHPPA Caffeic Caffeic Gallic Gallic Coumaric Coumaric

Caption: Chemical structures of the compared phenolic acids.

Conclusion

This guide provides a framework for comparing the antioxidant activity of 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) with other common phenolic compounds. The evidence from established structure-activity relationships suggests that DHPPA is a competent antioxidant, a finding that supports the health benefits of whole-grain consumption. However, its antioxidant potency is moderate when compared to phenols possessing ortho-dihydroxy (catechol) or tri-hydroxy (pyrogallol) functionalities, such as caffeic acid and gallic acid, respectively.

For a comprehensive assessment, it is imperative that researchers utilize multiple assay systems that probe different antioxidant mechanisms (e.g., combining a HAT-based and a SET-based assay).[2] This multi-assay approach, grounded in the detailed protocols provided herein, will yield a more complete and reliable profile of any compound's antioxidant potential, facilitating informed decisions in research, nutrition, and drug development.

References

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed, Free Radical Biology and Medicine, 26(3-4), 285-94.
  • Structure-Thermodynamics-Antioxidant Activity Relationships of Selected Natural Phenolic Acids and Derivatives: An Experimental and Theoretical Evalu
  • Detailed Protocol of DPPH Assay. Filo.
  • Application Notes: ABTS Assay for Measuring Antioxidant Activity in Plant Extracts. BenchChem.
  • Antioxidant Activity of Natural Phenols and Derived Hydroxyl
  • Structure-antioxidant activity relationships of flavonoids and phenolic acids. PubMed, Free Radical Biology and Medicine, 20(7), 933-56.
  • Application Note: DPPH Assay Protocol for Determining the Antioxidant Activity of Mesuol. BenchChem.
  • Phenolic antioxidant mechanism of action via HAT and SET (Liang and Kitts 2014).
  • DPPH Assay Protocol for Antioxidant Activity | PDF. Scribd.
  • DPPH Measurements and Structure—Activity Relationship Studies on the Antioxidant Capacity of Phenols. MDPI.
  • Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay.
  • Antioxidant and prooxidant activities of phenolic acids commonly existed in vegetables and their rel
  • OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.
  • EZAssayTM Antioxidant Activity Estimation Kit (FRAP).
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  • Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC.
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  • Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Rel
  • ABTS Antioxidant Capacity Assay Kit Manual. Cosmo Bio USA.
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  • Exploring the Antioxidant Features of Polyphenols by Spectroscopic and Electrochemical Methods. MDPI.
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Comparative

A Comparative Guide to the Antioxidant Potential of 3-(3,5-Dihydroxyphenyl)propanoic Acid and Ferulic Acid

For Researchers, Scientists, and Drug Development Professionals Section 1: Introduction to Antioxidant Mechanisms and the Candidates Oxidative stress, an imbalance between the production of reactive oxygen species (ROS)...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Section 1: Introduction to Antioxidant Mechanisms and the Candidates

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a host of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants mitigate this damage by neutralizing free radicals. Their mechanisms of action are varied, but primarily involve either donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or an electron (Single Electron Transfer, SET) to a free radical.

This guide focuses on two phenolic acids of significant interest:

  • 3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA): A metabolite of alkylresorcinols found in whole grains like wheat and rye.[2] It is produced by gut microbiota and is considered a biomarker for whole grain consumption.[2] Emerging research points to its potential antioxidant and neuroprotective effects.

  • Ferulic Acid: A ubiquitous phenolic compound found in the cell walls of plants, such as in the bran of grains.[3] Its antioxidant and anti-inflammatory properties are well-documented, with numerous studies exploring its therapeutic potential.[3][4]

The selection of an appropriate antioxidant for research and development hinges on a thorough understanding of its chemical structure, reactivity, and performance in various antioxidant assays. This guide will delve into these aspects for both DHPPA and ferulic acid.

Section 2: Chemical Structures and Physicochemical Properties

The antioxidant activity of a phenolic compound is intrinsically linked to its chemical structure, particularly the number and position of hydroxyl (-OH) groups on the aromatic ring and the nature of the side chain.

G cluster_0 Chemical Structures DHPPA 3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA) DHPPA_struct DHPPA_struct FA Ferulic Acid FA_struct FA_struct

Caption: Chemical structures of DHPPA and Ferulic Acid.

3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA): DHPPA possesses a phenylpropanoic acid structure with two hydroxyl groups at the 3 and 5 positions of the benzene ring.[2] This meta-positioning of the hydroxyl groups influences its radical scavenging ability.

Ferulic Acid: Ferulic acid is a hydroxycinnamic acid with a hydroxyl group at the 4-position and a methoxy group at the 3-position of the aromatic ring.[4] The presence of the electron-donating methoxy group and the conjugated double bond in the propanoic acid side chain are key features that contribute to its potent antioxidant activity.[3]

Section 3: Comparative Antioxidant Potential: Experimental Data

To objectively compare the antioxidant potential of DHPPA and ferulic acid, we will examine their performance in several standard in vitro antioxidant assays. Each assay targets a different aspect of antioxidant activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[5] It is based on the reduction of the stable DPPH radical, which is a deep violet color, to the yellow-colored diphenylpicrylhydrazine.[6] The decrease in absorbance at 517 nm is proportional to the antioxidant activity.[5][6]

CompoundIC50 (µg/mL)Reference
Ferulic Acid~25-100[4]
Propionyl FerulateLower than Ferulic Acid[7][8]

Note: Specific IC50 values for DHPPA in the DPPH assay are not as widely reported in the readily available literature as those for ferulic acid. However, studies on related dihydroxyphenylpropanoic acids suggest antioxidant activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of antioxidants to scavenge the ABTS radical cation (ABTS•+).[9] This assay is applicable to both hydrophilic and lipophilic compounds.[10] The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored by the decrease in absorbance at 734 nm.[11]

CompoundIC50 (µg/mL)Reference
Ferulic Acid35.55[12]
Protocatechuic Acid125.18[12]

Note: As with the DPPH assay, direct comparative data for DHPPA in the ABTS assay is limited in the available literature. The provided data for protocatechuic acid, another dihydroxyphenolic acid, offers some context.

FRAP (Ferric Reducing Antioxidant Power) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[11] The reduction is monitored by the formation of a colored ferrous-tripyridyltriazine complex, with absorbance measured around 593 nm.[13]

CompoundFRAP Value (µmol Fe(II) E/mL)Reference
Aqueous Extract (High Antioxidant Activity)4.7[14]
Methanolic Extract (Lower Antioxidant Activity)3.37[14]

Note: The FRAP values can vary significantly depending on the extract and concentration. Direct comparative data for DHPPA and ferulic acid in the same study is needed for a precise comparison.

ORAC (Oxygen Radical Absorbance Capacity) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[15] It is considered to be more biologically relevant than other assays as it utilizes a biologically relevant radical source.[6]

Section 4: Mechanistic Insights into Antioxidant Action

Beyond direct radical scavenging, antioxidants can exert their effects through the modulation of cellular signaling pathways.

Ferulic Acid and the Nrf2-ARE Pathway

Ferulic acid has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway.[16][17][18] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1).[16][19]

G FA Ferulic Acid ERK ERK FA->ERK activates Nrf2_Keap1 Nrf2-Keap1 Complex ERK->Nrf2_Keap1 phosphorylates Nrf2_nuc Nrf2 (nucleus) Nrf2_Keap1->Nrf2_nuc Nrf2 translocates to nucleus ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to HO1 HO-1 Expression ARE->HO1 induces Cytoprotection Cytoprotection HO1->Cytoprotection

Caption: Ferulic acid activates the Nrf2-ARE pathway.

This activation of the Nrf2 pathway provides an indirect antioxidant effect by bolstering the cell's endogenous defense mechanisms.[16]

3-(3,5-Dihydroxyphenyl)propanoic Acid

While the direct radical scavenging activity of DHPPA is anticipated due to its phenolic structure, its interaction with cellular signaling pathways like Nrf2 is an area that warrants further investigation. Some studies on related polyphenol metabolites suggest they can modulate cellular antioxidant defenses. For example, 3-(3-Hydroxyphenyl)propanoic acid, a similar metabolite, has been shown to reduce oxidative stress in erythrocytes.[20]

Section 5: Experimental Protocols

For researchers looking to conduct their own comparative studies, detailed, step-by-step methodologies for the key antioxidant assays are provided below.

DPPH Radical Scavenging Assay Protocol

G cluster_workflow DPPH Assay Workflow prep_dpph Prepare 0.1 mM DPPH in Methanol mix Mix 1 mL DPPH Solution with 1 mL Sample/Standard prep_dpph->mix prep_samples Prepare Sample and Standard Solutions prep_samples->mix incubate Incubate in Dark (30 min, RT) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition measure->calculate G cluster_workflow ABTS Assay Workflow gen_abts Generate ABTS•+ by reacting 7 mM ABTS with 2.45 mM Potassium Persulfate incubate_abts Incubate in Dark (12-16h, RT) gen_abts->incubate_abts dilute_abts Dilute ABTS•+ Solution to Absorbance of ~0.7 at 734 nm incubate_abts->dilute_abts mix Mix ABTS•+ Solution with Sample/Standard dilute_abts->mix prep_samples Prepare Sample and Standard Solutions prep_samples->mix measure Measure Absorbance at 734 nm mix->measure calculate Calculate % Inhibition measure->calculate

Caption: Workflow for the ABTS Radical Scavenging Assay.

Principle: This assay measures the reduction of the pre-formed ABTS radical cation by an antioxidant. [9] Materials:

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

  • Potassium persulfate or Ammonium Persulfate [11]* Ethanol or Methanol

  • Test compounds

  • Standard (e.g., Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. [21] * Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. [10]2. Preparation of Working Solution: Before use, dilute the ABTS•+ solution with ethanol or methanol to an absorbance of 0.70 ± 0.02 at 734 nm. [10]3. Assay:

    • Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.

    • Mix and incubate at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay.

FRAP Assay Protocol

G cluster_workflow FRAP Assay Workflow prep_frap Prepare FRAP Reagent (Acetate Buffer, TPTZ, FeCl3) warm_frap Warm FRAP Reagent to 37°C prep_frap->warm_frap mix Mix FRAP Reagent with Sample/Standard warm_frap->mix prep_samples Prepare Sample and Standard Solutions prep_samples->mix incubate Incubate at 37°C (e.g., 4 minutes) mix->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Determine FRAP Value from Standard Curve measure->calculate

Caption: Workflow for the Ferric Reducing Antioxidant Power (FRAP) Assay.

Principle: This assay measures the reduction of a ferric-tripyridyltriazine complex to its ferrous form by antioxidants. Materials:

  • Acetate buffer (300 mM, pH 3.6)

  • TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)

  • Ferric chloride (FeCl₃·6H₂O) solution (20 mM)

  • Test compounds

  • Standard (e.g., FeSO₄·7H₂O or Trolox)

  • Spectrophotometer

Procedure:

  • Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing the acetate buffer, TPTZ solution, and ferric chloride solution in a 10:1:1 (v/v/v) ratio. [11]Warm this solution to 37°C before use. [11]2. Assay:

    • Add a small volume of the sample or standard to a larger volume of the FRAP reagent.

    • Incubate the mixture at 37°C for a specified time (e.g., 4 minutes). [11]3. Measurement: Measure the absorbance at 593 nm.

  • Calculation: Create a standard curve using the ferrous sulfate or Trolox standards. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents or Trolox equivalents.

Section 6: Conclusion and Future Directions

This guide provides a comparative framework for evaluating the antioxidant potential of 3-(3,5-Dihydroxyphenyl)propanoic acid and ferulic acid. While ferulic acid is a well-characterized antioxidant with a known mechanism of action involving the Nrf2 pathway, DHPPA represents a promising, though less studied, candidate.

Key Takeaways:

  • Ferulic Acid: Demonstrates robust antioxidant activity across multiple assays. Its ability to modulate the Nrf2 pathway provides an additional layer of cytoprotection.

  • 3-(3,5-Dihydroxyphenyl)propanoic Acid: As a metabolite of dietary polyphenols, its in vivo relevance is high. Further research is needed to quantify its antioxidant capacity in direct comparison with established antioxidants and to elucidate its molecular mechanisms of action.

Future Research:

  • Head-to-Head Comparative Studies: There is a clear need for studies that directly compare the antioxidant potential of DHPPA and ferulic acid using a standardized panel of assays.

  • Mechanistic Studies of DHPPA: Investigating the effects of DHPPA on cellular signaling pathways, such as the Nrf2-ARE pathway, will provide crucial insights into its potential as a therapeutic agent.

  • In Vivo Studies: Ultimately, the efficacy of these compounds must be validated in relevant in vivo models of diseases associated with oxidative stress.

By understanding the nuances of their chemical properties and biological activities, researchers can make informed decisions in the development of novel antioxidant-based therapies.

References

  • Benchchem. Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay.
  • Ultimate Treat. Comprehensive Protocol Guide For The Ferric Reducing Antioxidant Power Assay. (2024).
  • Arigo biolaboratories. ARG82221 Oxygen Radical Antioxidant Capacity (ORAC) Assay kit.
  • Kamiya Biomedical Company. Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • PMC. A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. (2024).
  • Cell Biolabs, Inc. OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay.
  • Bio-protocol. 4.4.2. ABTS Radical Scavenging Assay.
  • PMC - NIH.
  • J-Stage.
  • Filo. Detailed Protocol of DPPH Assay. (2025).
  • ResearchGate. Antioxidant potential of Ferulic Acid (FA). Briefly, FA activates the... | Download Scientific Diagram.
  • Zen-Bio. ORAC Antioxidant Assay Kit.
  • Cell Biolabs, Inc. OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit.
  • ResearchGate.
  • G-Biosciences.
  • PMC. Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity.
  • Experimental protocol of ABTS assay to assess the antioxidant activity of EOs.
  • Ferulic acid ameliorates neurodegeneration via the Nrf2/ARE signalling p
  • PMC. Ferulic Acid Regulates the Nrf2/Heme Oxygenase-1 System and Counteracts Trimethyltin-Induced Neuronal Damage in the Human Neuroblastoma Cell Line SH-SY5Y. (2016).
  • Journal of Advanced Pharmacy Education and Research.
  • Scribd. ABTS Radical Scavenging Assay Method | PDF | Hydrogen Peroxide | Acid.
  • Cosmo Bio USA. FRAP Antioxidant Capacity Assay Kit Manual.
  • G-Biosciences.
  • A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic m
  • Bio-protocol. 4.4. DPPH Assay.
  • Amerigo Scientific.
  • Journal of Applied Pharmaceutical Science.
  • Benchchem. Protocol for D-Ascorbic acid antioxidant capacity assay (e.g., DPPH, FRAP).
  • MDPI. Design and Synthesis of Ferulic Acid Derivatives with Enhanced Antioxidant and Neuroprotective Activities: Discovery of Dual Antioxidant Agent. (2025).
  • Comparison of Antiaging and Antioxidant Activities of Protoc
  • ResearchGate.
  • Cayman Chemical. 3-(3-Hydroxyphenyl)propanoic Acid (CAS 621-54-5).
  • Grokipedia. 3,5-Dihydroxyphenylpropionic acid.
  • IJRASET.
  • Bibliomed. Comparative evaluation of the antioxidant capacity of ferulic acid and synthesized propionyl ferulate | Journal of Applied Pharmaceutical Science.
  • ResearchGate. Antioxidant activity by DPPH, ABTS (a, b), and TAA, and FRAP (c, d)...
  • Phytochemical compositions, antioxidant and antimicrobial activities analysis of extracts
  • E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.
  • PMC. Antioxidant activity and contents of leaf extracts obtained from Dendropanax morbifera LEV are dependent on the collecting season and extraction conditions.
  • MDPI. Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid?
  • ResearchGate.
  • IntechOpen. Antioxidant Compounds and Their Antioxidant Mechanism.

Sources

Validation

Structural-Activity Relationship (SAR) Comparison Guide: 3-(3,5-Dihydroxyphenyl)propanoic Acid and Its Analogs

Executive Summary In the landscape of dietary polyphenols and their microbial metabolites, 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) has emerged as a highly stable, bioactive compound. Originating primarily as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of dietary polyphenols and their microbial metabolites, 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) has emerged as a highly stable, bioactive compound. Originating primarily as a gut microbiota-derived metabolite of alkylresorcinols and flavonoids[1], 3,5-DHPPA exhibits potent anti-inflammatory and antioxidant properties. For drug development professionals and nutritional scientists, understanding the Structure-Activity Relationship (SAR) of 3,5-DHPPA against its structural analogs—such as 3,4-DHPPA (dihydrocaffeic acid), caffeic acid, and 3,5-dihydroxybenzoic acid (3,5-DHBA)—is critical for optimizing bioavailability and therapeutic efficacy.

This guide objectively compares the pharmacological performance of 3,5-DHPPA with its alternatives, providing mechanistic insights and self-validating experimental protocols to support robust preclinical evaluation.

Structural Determinants of Activity (The SAR Analysis)

The biological efficacy of phenylpropanoic acids is dictated by two primary structural domains: the positioning of the phenolic hydroxyl groups and the nature of the aliphatic side chain.

The Role of Hydroxyl Positioning: Meta vs. Ortho

The arrangement of hydroxyl groups on the benzene ring fundamentally alters the compound's reactivity and metabolic fate:

  • Ortho-Hydroxyls (e.g., 3,4-DHPPA & Caffeic Acid): Compounds with a catechol moiety (ortho-hydroxyls) are exceptional direct radical scavengers[2]. The proximity of the hydroxyls allows for intramolecular hydrogen bonding, stabilizing the phenoxyl radical and readily forming ortho-quinones. However, this high reactivity makes them susceptible to rapid degradation and extensive first-pass metabolism, limiting their systemic half-life.

  • Meta-Hydroxyls (e.g., 3,5-DHPPA): The meta-configuration prevents the formation of quinones. While this slightly reduces its direct radical scavenging capacity (higher IC₅₀ in cell-free assays), it drastically enhances its metabolic stability. Human pharmacokinetic studies demonstrate that 3,5-DHPPA possesses a remarkably extended half-life (approx. 11.9 hours)[3], allowing it to accumulate in systemic circulation and exert sustained anti-inflammatory effects, such as lowering high-sensitivity C-reactive protein (hsCRP)[4].

Aliphatic Chain Length and Saturation
  • Saturated Propanoic Chain (3,5-DHPPA & 3,4-DHPPA): The three-carbon saturated side chain provides optimal lipophilicity and rotational flexibility. This allows the molecule to effectively penetrate lipid bilayers and anchor deeply into the hydrophobic binding pockets of pro-inflammatory enzymes like COX-2[5].

  • Unsaturated Chain (Caffeic Acid): The double bond extends electron delocalization, boosting antioxidant capacity. However, the rigid planar structure and altered partition coefficient reduce its overall cellular uptake compared to its saturated dihydro-analogs.

  • Truncated Chain (3,5-DHBA): Shortening the chain to a single carbon (benzoic acid) reduces lipophilicity, which negatively impacts cellular permeability and downstream intracellular target engagement.

SAR Root Phenylpropanoic Acid Core Sub1 Meta-Hydroxyls (3,5-DHPPA) Root->Sub1 Prevents quinone formation Sub2 Ortho-Hydroxyls (3,4-DHPPA) Root->Sub2 Catechol moiety Sub3 Saturated Side Chain (Propanoic Acid) Root->Sub3 Increased flexibility Sub4 Unsaturated Chain (Caffeic Acid) Root->Sub4 Extended conjugation Res1 High Metabolic Stability Moderate Antioxidant Sub1->Res1 Res2 High Direct Antioxidant Rapid Degradation Sub2->Res2 Res3 High Bioavailability Deep Pocket Binding Sub3->Res3 Res4 Lower Bioavailability High Radical Scavenging Sub4->Res4

Caption: Structure-activity relationship dynamics of phenylpropanoic acid analogs.

Comparative Performance Profiling

The following table synthesizes quantitative data comparing 3,5-DHPPA against its primary structural analogs. Data reflects a consensus of in vitro and pharmacokinetic evaluations[3][5][6].

CompoundStructural DistinctionsAntioxidant Capacity (DPPH IC₅₀)Anti-inflammatory (COX-2 IC₅₀)Pharmacokinetics (t½ in vivo)
3,5-DHPPA Meta-hydroxyls, saturated C3 chain~2.5 - 4.0 µM~25 µM11.9 h
3,4-DHPPA Ortho-hydroxyls (catechol), saturated C3 chain~0.7 - 1.5 µM ~20 µM< 4.0 h
Caffeic Acid Ortho-hydroxyls, unsaturated C3 chain~1.0 µM~40 µM< 2.0 h
3,5-DHBA Meta-hydroxyls, saturated C1 chain~5.0 µM> 50 µM9.9 h

Note: Lower IC₅₀ values indicate higher potency. 3,5-DHPPA sacrifices marginal direct antioxidant potency for vastly superior pharmacokinetic stability.

Mechanistic Pathways of 3,5-DHPPA

To understand the therapeutic value of 3,5-DHPPA, one must map its journey from dietary precursor to systemic effector. The gut microbiota cleaves complex polyphenols, yielding 3,5-DHPPA, which undergoes phase II conjugation before entering systemic circulation to inhibit the NF-κB and COX-2 pathways[6].

Pathway A Dietary Polyphenols (Alkylresorcinols/Flavonoids) B Gut Microbiota Biotransformation A->B Hydrolysis & Ring Fission C 3,5-DHPPA (Meta-hydroxyls) B->C Dehydroxylation D Phase II Conjugation (Liver/Intestine) C->D Glucuronidation/ Sulfation E Systemic Circulation (Extended Half-life) C->E Direct Absorption D->E Conjugates F COX-2 / NF-κB Inhibition E->F Anti-inflammatory Action

Caption: Metabolic pathway and systemic activation of 3,5-DHPPA.

Self-Validating Experimental Protocols

As an application scientist, ensuring data integrity requires protocols that control for confounding variables. The following methodologies are designed as self-validating systems to accurately assess the SAR of these analogs.

Protocol 1: Cellular Antioxidant Activity (CAA) Assay

Causality & Rationale: We utilize the CAA assay rather than cell-free DPPH or ORAC assays. Cell-free assays measure direct chemical reduction but fail to account for cellular permeability and physiological pH. The CAA assay uses a fluorescent probe within HepG2 cells, ensuring we only measure the antioxidant capacity of the analog fraction that successfully traverses the lipid bilayer—a critical metric for phenylpropanoic acids where side-chain lipophilicity dictates bioavailability.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 6×104 cells/well in a 96-well black microplate with clear bottoms. Incubate for 24 hours at 37°C in 5% CO₂.

  • Probe & Treatment Loading: Remove the medium and wash cells with PBS. Add 100 µL of treatment medium containing 25 µM DCFH-DA (fluorescent probe) and varying concentrations of the test analogs (e.g., 3,5-DHPPA, 3,4-DHPPA) from 1 to 50 µM. Incubate for 1 hour.

  • Stress Induction: Remove the treatment medium, wash cells with PBS, and apply 100 µL of 600 µM ABAP (2,2'-azobis(2-amidinopropane) dihydrochloride) in HBSS to generate peroxyl radicals.

  • Kinetic Reading: Immediately place the plate in a fluorescence microplate reader (Excitation: 485 nm, Emission: 538 nm). Record fluorescence every 5 minutes for 1 hour.

  • Validation Control: Include a quercetin standard curve and a vehicle-only control. Calculate the CAA unit based on the integrated area under the curve (AUC) relative to the control.

Protocol 2: Multiplexed In Vitro Anti-Inflammatory Workflow

Causality & Rationale: We employ an LPS-stimulated RAW 264.7 macrophage model. LPS triggers the TLR4/NF-κB signaling cascade, upregulating COX-2 and iNOS. We multiplex the Griess assay (for NO quantification) with an MTT cell viability assay. This multiplexing is a self-validating control: it ensures that observed reductions in inflammatory mediators are due to true pharmacological inhibition by the 3,5-DHPPA analog, rather than artificial reductions caused by compound cytotoxicity.

Step-by-Step Methodology:

  • Cell Preparation: Seed RAW 264.7 macrophages in 24-well plates at 2×105 cells/well. Incubate overnight to allow adherence.

  • Pre-treatment: Aspirate medium and pre-treat cells with the phenylpropanoic acid analogs (10, 25, 50 µM) in serum-free DMEM for 2 hours.

  • LPS Stimulation: Add LPS (final concentration 1 µg/mL) to the wells. Incubate for 24 hours.

  • Nitric Oxide (NO) Quantification (Griess Assay): Transfer 100 µL of the culture supernatant to a new 96-well plate. Add 100 µL of Griess reagent. Incubate in the dark for 15 minutes and measure absorbance at 540 nm.

  • Viability Validation (MTT Assay): To the remaining cells in the 24-well plate, add MTT solution (0.5 mg/mL final). Incubate for 2 hours. Dissolve the resulting formazan crystals in DMSO and read absorbance at 570 nm. Data point rejection rule: Discard any NO inhibition data if the corresponding MTT viability drops below 90%.

  • COX-2 Protein Expression: Lyse the validated cells using RIPA buffer. Perform Western blotting on the lysates using primary antibodies against COX-2 and β-actin (loading control) to confirm target-specific downregulation.

References

  • All Polyphenols Are Not Created Equal: Exploring the Diversity of Phenolic Metabolites | Journal of Agricultural and Food Chemistry - ACS Publications Source: acs.org URL:[1]

  • Plasma polyphenols associated with lower high-sensitivity C-reactive protein concentrations: a cross-sectional study within the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort Source: cambridge.org URL:[4]

  • Biological activities of caffeic acid and its derivatives Source: benchchem.com URL:[5]

  • Dihydrocaffeic Acid—Is It the Less Known but Equally Valuable Phenolic Acid? Source: nih.gov URL:[2]

  • Microbial Metabolites of Flavan-3-Ols and Their Biological Activity Source: mdpi.com URL:[6]

  • Pharmacokinetics of alkylresorcinol metabolites in human urine | Request PDF Source: researchgate.net URL:[3]

Sources

Comparative

Cross-Validation of Analytical Methods for 3-(3,5-Dihydroxyphenyl)propanoic Acid (DHPPA)

Executive Summary & Biological Context 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) —also known as 3,5-dihydroxyphenylpropionic acid—is a critical phenolic acid metabolite derived from the degradation of alkylresorcinol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) —also known as 3,5-dihydroxyphenylpropionic acid—is a critical phenolic acid metabolite derived from the degradation of alkylresorcinols (ARs)[1]. ARs are phenolic lipids exclusively abundant in the bran of whole-grain wheat and rye[2]. In clinical and nutritional epidemiology, DHPPA serves as a highly specific, long-term biomarker for whole-grain intake, offering a reliable metric for assessing the protective effects of whole grains against metabolic disorders such as Type 2 Diabetes[3].

The accurate quantification of DHPPA in complex biological matrices (plasma and urine) is analytically challenging due to its high polarity and extensive phase II metabolism[4]. This guide provides a rigorous cross-validation of the three primary analytical platforms used for DHPPA quantification: LC-MS/MS , GC-MS , and HPLC-CEAD , detailing the mechanistic causality behind each experimental choice to ensure a self-validating analytical system.

Pathway AR Alkylresorcinols (ARs) Dietary Precursor CYP Cytochrome P450 (CYP4F2) ω-oxidation AR->CYP Phase I Metabolism BetaOx Hepatic β-oxidation Chain Shortening CYP->BetaOx Intermediate Chain DHPPA 3-(3,5-Dihydroxyphenyl)propanoic acid (DHPPA) - Biomarker BetaOx->DHPPA Major Product (t1/2 ~16.3h) DHBA 3,5-Dihydroxybenzoic acid (DHBA) BetaOx->DHBA Minor Product

Metabolic pathway of Alkylresorcinols to DHPPA via hepatic ω- and β-oxidation.

Cross-Validation of Analytical Platforms

Selecting the appropriate analytical method for DHPPA depends on the laboratory's throughput requirements, available instrumentation, and the desired sensitivity. Below is a quantitative cross-validation of the three standard methodologies[2][5][6].

Analytical ParameterLC-MS/MS (Gold Standard)GC-MSHPLC-CEAD
Ionization / Detection Electrospray Ionization (ESI-), MRMElectron Impact (EI), SIMCoulometric Electrode Array (570 mV)
Derivatization Required NoYes (Silylation via MSTFA/TMCS)No
Typical Internal Standard Isotope-labeled (e.g., d4-DHPPA)Synthetic AR or structural analogSyringic Acid (SyrA)
Limit of Detection (LOD) High (~1–5 nM)Moderate (~10–20 nM)Moderate (~15–25 nM)
Throughput High (5–10 min/run)Low-Medium (20–30 min/run)Medium (15–20 min/run)
Primary Advantage Highest specificity, direct injectionExcellent chromatographic resolutionCost-effective, MS-free detection
Primary Limitation Susceptible to matrix ion suppressionLabor-intensive sample preparationElectrode fouling over time

Methodological Bias Note: Regression analyses from comparative studies indicate that while GC-MS and HPLC-CEAD are highly correlated, HPLC-CEAD may exhibit a slight additive bias due to overlapping electroactive interferents in complex matrices[6][7]. LC-MS/MS mitigates this through the high specificity of Multiple Reaction Monitoring (MRM) transitions[2].

Self-Validating Experimental Protocols

As an application scientist, it is crucial to understand that a protocol is only as reliable as its internal controls. The following workflows are designed as self-validating systems, ensuring that any analyte loss or signal suppression is mathematically corrected.

Workflow Sample Biological Matrix (Plasma / Urine) Enzyme Enzymatic Deconjugation (β-glucuronidase/sulfatase) Sample->Enzyme Cleave Phase II Conjugates Extraction Liquid-Liquid Extraction (Ethyl Acetate) Enzyme->Extraction Isolate Free Phenolic Acids Split Method Divergence Extraction->Split GCMS_Prep Silylation Derivatization (MSTFA + TMCS) Split->GCMS_Prep LCMS_Prep Reconstitution in Mobile Phase Split->LCMS_Prep HPLC HPLC-CEAD Analysis (Coulometric Detection) Split->HPLC Direct Injection GCMS GC-MS Analysis (EI Mode, SIM) GCMS_Prep->GCMS Volatile Derivatives LCMS LC-MS/MS Analysis (ESI Negative, MRM) LCMS_Prep->LCMS Direct Injection

Sample preparation and analytical workflow divergence for DHPPA quantification.

Phase 1: Universal Sample Preparation (Plasma/Urine)
  • Internal Standard Spiking: Aliquot 200 µL of plasma or urine. Immediately spike with an appropriate internal standard (e.g., 10 µL of 10 µM d4-DHPPA).

    • Causality: Spiking before any manipulation ensures that extraction losses or matrix effects during ionization equally impact the analyte and the standard, allowing for precise ratiometric quantification.

  • Enzymatic Deconjugation: Add 50 µL of β-glucuronidase/arylsulfatase mixture (in sodium acetate buffer, pH 5.0) and incubate at 37°C for 2–4 hours.

    • Causality: DHPPA undergoes extensive Phase II metabolism in the liver, circulating predominantly as inactive glucuronide and sulfate conjugates[4][8]. Direct analysis without enzymatic cleavage drastically underestimates total DHPPA.

  • Acidification & Liquid-Liquid Extraction (LLE): Acidify the mixture with 1 M HCl to pH < 3.0. Add 1 mL of ethyl acetate, vortex for 5 minutes, and centrifuge at 10,000 × g.

    • Causality: DHPPA contains a carboxylic acid group with a pKa of 3.82 ± 0.10[9]. Acidifying the matrix ensures the carboxylate ion is fully protonated (uncharged), maximizing its partition coefficient into the non-polar organic phase.

Phase 2: Platform-Specific Methodologies
Method A: LC-MS/MS (Recommended for High Throughput)
  • Reconstitution: Evaporate the ethyl acetate extract to dryness under a gentle stream of nitrogen. Reconstitute in 100 µL of initial mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid).

  • Chromatography: Inject 2–5 µL onto a C18 reversed-phase column (e.g., 100 × 2 mm, 3 µm) maintained at 40°C[2].

  • Mass Spectrometry: Operate the triple quadrupole in Electrospray Ionization Negative (ESI-) mode.

    • Causality: The phenolic hydroxyls and carboxylic acid group readily lose a proton, making negative mode highly sensitive for DHPPA (Molecular Weight 182.17 g/mol )[1][9].

    • MRM Transitions: Monitor the parent-to-daughter transition of m/z 181.1 → 137.1 (loss of CO2 from the carboxylic acid moiety).

Method B: GC-MS (Recommended for High Resolution)
  • Derivatization: Evaporate the organic extract completely. Add 50 µL of MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide) containing 1% TMCS. Incubate at 60°C for 30 minutes.

    • Causality: The active hydrogens on DHPPA's hydroxyl and carboxyl groups cause severe peak tailing and thermal degradation in gas chromatography. Silylation replaces these with trimethylsilyl (TMS) groups, rendering the molecule highly volatile and thermally stable[5][7].

  • Analysis: Inject 1 µL in splitless mode onto an HP-5MS capillary column. Operate the MS in Electron Impact (EI) mode using Selected Ion Monitoring (SIM) for the specific m/z fragments of the tri-TMS derivative.

Method C: HPLC-CEAD (Recommended for Cost-Efficiency)
  • Reconstitution: Reconstitute the dried extract in the mobile phase (e.g., sodium phosphate buffer/methanol gradient).

  • Electrochemical Detection: Pass the eluent through a coulometric electrode array detector. Set the analytical channel to an oxidation potential of 570 mV.

    • Causality: The resorcinol-like meta-diphenolic ring of DHPPA is electroactive[9]. Applying a specific voltage oxidizes the molecule, generating a measurable current directly proportional to its concentration, bypassing the need for a mass spectrometer[6].

References

  • Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake - ACS Omega -[Link]

  • Plasma Alkylresorcinol Metabolite, a Biomarker of Whole-Grain Wheat and Rye Intake - Diabetes Care -[Link]

  • Quantification of Alkylresorcinol Metabolites in Plasma by High-Performance Liquid Chromatography with Coulometric Electrode Array Detection - Journal of Agricultural and Food Chemistry -[Link]

  • Alkylresorcinol Metabolites - SLU Library - [Link]

  • Pharmacokinetics of orally administered ARs in rats estimated by population pharmacokinetic compartment models - The Journal of Nutrition -[Link]

  • Disintegration of wheat aleurone structure has an impact on the bioavailability of phenolic compounds - PMC -[Link]

  • Total ion count (TIC) GC–MS chromatograms - ResearchGate - [Link]

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Safety & Regulatory Compliance

Safety

3-(3,5-Dihydroxyphenyl)propanoic acid proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide: 3-(3,5-Dihydroxyphenyl)propanoic Acid As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a checklist of regulatory rule...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Laboratory Safety and Disposal Guide: 3-(3,5-Dihydroxyphenyl)propanoic Acid

As a Senior Application Scientist, I approach chemical handling and laboratory safety not merely as a checklist of regulatory rules, but as a logical extension of a molecule's fundamental properties. 3-(3,5-Dihydroxyphenyl)propanoic acid (3,5-DHPPA) is a highly valuable compound in drug development and nutritional research. However, its unique structural moieties demand specific operational and disposal workflows to ensure personnel safety and environmental compliance.

This guide provides the mechanistic reasoning behind the safe handling and legal disposal of 3,5-DHPPA, empowering your laboratory to operate with uncompromising safety and scientific integrity.

Chemical Profiling & Mechanistic Causality

To handle a chemical safely, you must first understand its behavior. 3,5-DHPPA (CAS: 26539-01-5) is an organic compound featuring a propanoic acid backbone attached to a resorcinol (meta-dihydroxyphenyl) ring 1.

  • pH-Dependent Solubility: The carboxylic acid group has a pKa of approximately 3.82. In acidic environments (pH < 3.8), the molecule remains unionized, resulting in poor aqueous solubility due to extensive intermolecular hydrogen bonding 1. This directly impacts how we clean up spills—water alone is ineffective.

  • Phenolic Reactivity: The two hydroxyl groups on the aromatic ring make the compound susceptible to oxidation into reactive quinones 1. Furthermore, phenolic compounds are strictly prohibited from drain disposal because they are toxic to aquatic life and disrupt the biological degradation processes used in municipal wastewater treatment facilities 2.

Quantitative Data Summary
PropertyValueOperational Impact & Causality
CAS Number 26539-01-5Primary identifier for SDS tracking and hazardous waste profiling 3.
Molecular Weight 182.17 g/mol Essential for calculating molarity in standard biomarker curves 3.
pKa (Carboxylic Acid) 3.82 ± 0.10Dictates that alkaline solutions are required for efficient spill cleanup 1.
H-Bond Donors/Acceptors 3 / 4Creates strong intermolecular networks, reducing cold-water solubility 3.

Biological Context & Workflow

In clinical and pharmacokinetic laboratories, 3,5-DHPPA is highly valued as a non-invasive urinary biomarker. It is the terminal metabolite of dietary alkylresorcinols found in whole grains 1. Understanding this pathway is critical for researchers extracting the compound from biological matrices.

MetabolicPathway Diet Dietary Intake (Alkylresorcinols from Whole Grains) GI Gastrointestinal Absorption Diet->GI Hepatic Hepatic Metabolism (Cytochrome P450 & β-oxidation) GI->Hepatic DHPPA 3-(3,5-Dihydroxyphenyl)propanoic acid (Target Metabolite) Hepatic->DHPPA Excretion Renal Excretion (Urine Biomarker Extraction) DHPPA->Excretion

Caption: Metabolic pathway of dietary alkylresorcinols yielding 3,5-DHPPA as a urinary biomarker.

Operational Safety & Self-Validating Spill Protocol

Phenolic compounds require stringent engineering controls. All handling of 3,5-DHPPA powder or concentrated solutions must occur within a certified chemical fume hood to prevent inhalation of aerosols [[4]]().

Self-Validating Spill Cleanup Methodology:

  • Barrier Protection: Don double exam-style nitrile gloves (or 8-mil utility nitrile) and a fully buttoned lab coat 4. Causality: Phenolic compounds can permeate thin latex over time; double-gloving creates a fail-safe dermal barrier.

  • Solubility-Driven Extraction: For solid spills, mechanically collect the bulk powder. Do not use plain water to wipe the residue. Instead, apply a 5% Sodium Bicarbonate ( NaHCO3​ ) solution to the spill area. Causality: The mild base deprotonates the carboxylic acid (pKa 3.82), converting the insoluble acid into a highly water-soluble sodium salt, allowing complete transfer to absorbent pads 1.

  • Validation Check: Swab the cleaned surface with a pH indicator strip. A neutral pH (7.0) confirms the complete neutralization and removal of the acidic 3,5-DHPPA residue.

  • Containment: Place all contaminated pads, pipette tips, and gloves into a puncture-proof, sealable container dedicated to phenolic waste [[5]]().

Environmental Compliance & Disposal Plans

Because 3,5-DHPPA is not technically a listed EPA hazardous waste by name, many researchers mistakenly believe it can be washed down the sink. This is a critical error. It meets the toxicity and environmental hazard criteria for phenolic compounds and must be handled via a dedicated hazardous waste stream 2.

Step-by-Step Disposal Workflow:

  • Segregation: Isolate 3,5-DHPPA waste from strong oxidizers (e.g., nitric acid, peroxides) 4. Validation Check: Review the waste log before addition. Phenolic rings react exothermically with oxidizers, risking container rupture.

  • Containment: Use only sealable, puncture-proof containers (e.g., heavy-duty HDPE). Do not leave funnels in the container; it must remain closed when not actively being filled 5.

  • Labeling: Affix a hazardous waste label immediately, identifying the contents as "Hazardous Waste - Phenolic Acid / Toxic" 2.

  • Satellite Accumulation: Store the container at or below eye level in a designated Satellite Accumulation Area (SAA) for no longer than 1 year, or request pickup when 90% full 2.

  • Final Destruction: Environmental Health & Safety (EH&S) will transfer the waste for EPA-permitted high-temperature incineration, which is the only approved method to safely break down the phenolic carbon ring.

DisposalWorkflow Gen Waste Generation (3,5-DHPPA Solid/Liquid) Seg Waste Segregation (Isolate from Oxidizers/Acids) Gen->Seg Cont Containment (Sealable, Puncture-Proof Vessel) Seg->Cont Label Labeling (Hazardous Waste - Phenolic) Cont->Label SAA Satellite Accumulation (Max 1 Year or 90% Full) Label->SAA Inc Final Disposal (EPA-Permitted Incineration) SAA->Inc

Caption: Step-by-step compliant disposal workflow for 3,5-DHPPA laboratory waste.

References

  • Central Washington University (CWU) : Laboratory Hazardous Waste Disposal Guidelines URL: [Link]

  • Yale Environmental Health & Safety : Phenol Standard Operating Procedure URL:[Link]

  • University of Tennessee Health Science Center (UTHSC) : Phenol, Chloroform, or TRIzol™ Waste Disposal URL: [Link]

Sources

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